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  • Product: 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

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Foundational

Decoding the Pharmacological Potential of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine: A Privileged Scaffold in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the discovery of highly selective therape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the discovery of highly selective therapeutics rarely begins with a fully formed drug. Instead, it relies on the strategic functionalization of "privileged scaffolds"—core chemical structures capable of binding to diverse biological targets depending on their peripheral substituents. 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (CAS 1216228-83-9) is a masterclass in such scaffold design.

Rather than acting as a standalone active pharmaceutical ingredient (API), this compound is a highly engineered, dual-axis intermediate. It provides orthogonal synthetic handles (a C8-bromide and a C6-amine) on an imidazo[1,2-a]pyridine core, enabling the divergent synthesis of two major therapeutic classes: Type I/II Kinase Inhibitors (targeting RTKs like IGF-1R, Mer/Axl, and FLT3) and GABA-A Receptor Positive Allosteric Modulators (PAMs) . This whitepaper dissects the mechanistic causality of this scaffold, detailing how its structural features translate into targeted biological action.

Structural Rationale & Pharmacophore Mapping

The imidazo[1,2-a]pyridine core is a bioisostere of adenine, making it inherently predisposed to interact with ATP-binding sites in kinases and nucleotide-like binding pockets in ion channels[1]. However, the specific substitution pattern of 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine is what elevates its utility:

The Imidazo[1,2-a]pyridine Core: Provides extended π -conjugation, enhancing cation- π interactions and π

π stacking within target active sites[1]. The nitrogen at position 1 acts as a critical hydrogen-bond acceptor.
  • 2-Methyl Group: Provides a localized lipophilic "bump." In kinase targets (like Mer/Axl), this methyl group is directed into a hydrophobic cleft on the protein surface, enhancing binding affinity and restricting rotational freedom[2].

  • 6-Amine (Synthetic Handle A): Positioned to face the DFG-motif or the hydrophobic back pocket of kinases. The primary amine allows for facile conversion into amides or ureas, which can form critical hydrogen bonds with the conserved glutamate in the α C-helix or the DFG-aspartate, locking the kinase in the inactive "DFG-out" conformation[3].

  • 8-Bromo (Synthetic Handle B): Oriented toward the solvent-exposed region or the ribose-binding pocket. The bromide is an ideal leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing chemists to append solubilizing groups or ribose-pocket binding motifs without disrupting the core's hinge-binding geometry[4].

  • Mechanism of Action Axis I: Receptor Tyrosine Kinase (RTK) Inhibition

    The primary mechanistic application of the imidazo[1,2-a]pyridine scaffold in oncology is the competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically IGF-1R, Mer, Axl, and FLT3[2][3][5].

    The Hinge-Binding Mechanism

    In the ATP-binding pocket of kinases, the imidazo[1,2-a]pyridine core acts as a "hinge binder." Crystallographic studies (e.g., PDB: 7AW2 for Mer kinase) reveal that the core forms a robust hydrogen bond between the benzimidazole-like headgroup and the backbone amide of the hinge region (e.g., Met674 in Mer/Axl, or Cys694 in FLT3)[2][3].

    By occupying the ATP pocket, derivatives of this scaffold prevent the autophosphorylation of the RTK, thereby severing downstream oncogenic signaling cascades, primarily the PI3K/Akt (survival) and Ras/MAPK (proliferation) pathways[6].

    RTK_Signaling Ligand Growth Factor (e.g., IGF-1 / Gas6) RTK Receptor Tyrosine Kinase (IGF-1R / Mer / Axl) Ligand->RTK Activates PI3K PI3K / Akt Pathway (Cell Survival) RTK->PI3K Phosphorylates MAPK Ras / MAPK Pathway (Proliferation) RTK->MAPK Phosphorylates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->RTK ATP-Competitive Hinge Binding Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibits

    Fig 1: RTK signaling blockade by imidazo[1,2-a]pyridine derivatives, inducing apoptosis.

    Mechanism of Action Axis II: GABA-A Receptor Allosteric Modulation

    Beyond oncology, the imidazo[1,2-a]pyridine core is the defining structural motif for a class of central nervous system (CNS) agents known as "nonbenzodiazepines" or "Z-drugs" (e.g., Zolpidem, Alpidem)[7].

    The Allosteric Mechanism

    Derivatives synthesized from the 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine scaffold act as Positive Allosteric Modulators (PAMs) at the ionotropic GABA-A receptor[8]. They do not bind to the orthosteric GABA site; instead, they bind to a specific allosteric site located at the interface of the α and γ subunits.

    Binding of the imidazopyridine induces a conformational shift that increases the receptor's affinity for GABA. This amplifies the frequency of chloride ( Cl− ) channel openings, leading to hyperpolarization of the postsynaptic neuron and resulting in sedative, anxiolytic, or antipsychotic effects depending on α -subunit selectivity ( α1​ vs. α2​/α3​ )[7][8].

    GABAA_Modulation GABA GABA Neurotransmitter Receptor GABA-A Receptor (α/γ Interface) GABA->Receptor Binds Orthosteric Site PAM Imidazo[1,2-a]pyridine PAM PAM->Receptor Allosteric Modulation Channel Chloride (Cl-) Channel Opening Receptor->Channel Conformational Change Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx

    Fig 2: Positive allosteric modulation of GABA-A receptors leading to neuronal hyperpolarization.

    Orthogonal Functionalization: The Synthetic Workflow

    The true power of 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine lies in its orthogonal reactivity. The C8-bromide and C6-amine can be sequentially modified without cross-reactivity, allowing for rapid library generation in drug discovery.

    Synthetic_Workflow Core 8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine Step1 Step 1: Suzuki-Miyaura Coupling (C8-Position) Core->Step1 Intermediate C8-Aryl/Heteroaryl Intermediate Step1->Intermediate Step2 Step 2: Amidation / Buchwald (C6-Amine Position) Intermediate->Step2 Final Target Therapeutic (Kinase Inhibitor / PAM) Step2->Final

    Fig 3: Divergent synthetic workflow utilizing orthogonal functional handles.

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out artifacts (e.g., compound autofluorescence or off-target binding).

    Protocol A: TR-FRET Kinase Inhibition Assay (RTK Validation)

    Causality: Traditional fluorescence assays are vulnerable to the inherent autofluorescence of conjugated heterocycles like imidazopyridines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating short-lived background fluorescence and ensuring the IC 50​ data is strictly tied to target engagement.

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Serially dilute the synthesized imidazo[1,2-a]pyridine derivative in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%). Control: Include Staurosporine as a positive control and 1% DMSO as a negative vehicle control.

    • Enzyme Addition: Add recombinant kinase (e.g., Mer or IGF-1R) at a concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

    • Reaction Initiation: Add ATP (at the Km​ for the specific kinase) and ULight-labeled substrate. Incubate for 60 minutes.

    • Detection: Add Europium-anti-phospho-antibody and EDTA (to stop the reaction). Incubate for 60 minutes.

    • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

    Protocol B: Whole-Cell Patch-Clamp Electrophysiology (GABA-A Validation)

    Causality: To prove that the synthesized derivative acts specifically as a PAM at the benzodiazepine site (and not as a direct channel opener or orthosteric agonist), the protocol must include competitive antagonism using Flumazenil.

    • Cell Preparation: Culture HEK293T cells transiently transfected with human GABA-A receptor subunits ( α1​β2​γ2​ ).

    • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (3-5 M Ω ) filled with internal solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

    • Baseline Measurement: Perfuse cells with extracellular solution and apply a sub-maximal concentration of GABA (e.g., EC 20​ , typically 2 μ M) via a rapid perfusion system. Record the baseline inward chloride current.

    • Test Compound Application: Co-apply GABA (EC 20​ ) + the synthesized imidazo[1,2-a]pyridine derivative (1 μ M). Record the potentiated current. Control: Use Zolpidem (1 μ M) as a positive control.

    • Mechanistic Validation (Crucial Step): Co-apply GABA (EC 20​ ) + Test Compound (1 μ M) + Flumazenil (10 μ M). A return to baseline current validates that the compound's mechanism of action is exclusively via the allosteric benzodiazepine binding site.

    Quantitative Data Summaries

    The following table summarizes the structure-activity relationship (SAR) causality when functionalizing the 8-bromo and 6-amine positions of the core scaffold, demonstrating how specific modifications drive target selectivity.

    Table 1: Pharmacophore Mapping & Orthogonal Functionalization Rationale

    Scaffold ModificationTarget ClassPrimary InteractionRepresentative Effect on IC 50​ / Ki​
    Unmodified Core N/AWeak hinge binding> 10 μ M (Inactive)
    C8-Aryl Substitution (via Suzuki)RTKs (Mer/Axl)Ribose pocket / Solvent exposure100-500 nM
    C6-Amide/Urea (via Acylation)RTKs (FLT3/IGF-1R)DFG-out pocket (Type II binding)10-50 nM
    C8-Aryl + C6-Amide (Dual Mod)RTKs (Dual Mer/Axl)Hinge + DFG-out + Ribose pocket< 5 nM (Highly Potent)
    C6-Alkylamine + C8-Aryl GABA-A ( α1​ ) α/γ subunit interface binding Ki​ < 10 nM (High Affinity PAM)

    References

    • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase.Bioorganic & Medicinal Chemistry Letters (2011).
    • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy.Journal of Medicinal Chemistry - ACS Publications (2021).
    • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants.PMC - NIH (2022).
    • 1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines.PMC - NIH (2023).
    • Designing of kinase hinge binders: A medicinal chemistry perspective.ResearchGate (2022).

    Sources

    Exploratory

    Unlocking the Pharmacological Potential of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide to Bioactivity and Mechanistic Workflows

    Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a highly privileged, nitrogen-bridged bicyclic structure. Characterized by its synthetic versa...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacophore Rationale

    In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a highly privileged, nitrogen-bridged bicyclic structure. Characterized by its synthetic versatility and favorable pharmacokinetic profile, this pharmacophore forms the core of several FDA-approved therapeutics, including the GABA-A receptor agonists zolpidem and alpidem, as well as the PDE3 inhibitor olprinone 12. Beyond central nervous system applications, recent scaffold hopping and structure-activity relationship (SAR) optimizations have unlocked profound bioactivities against oncology targets and multidrug-resistant pathogens 3.

    As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data aggregation. Here, we will dissect the mechanistic causality behind the anticancer and antituberculosis activities of imidazo[1,2-a]pyridines, providing drug development professionals with self-validating experimental workflows to ensure high-fidelity lead optimization.

    Anticancer Efficacy: Mechanistic Disruption of Survival Kinases

    Imidazo[1,2-a]pyridine derivatives exhibit potent cytotoxicity against a variety of malignancies by directly interfering with core regulatory enzymes, most notably within the PI3K/Akt/mTOR signaling axis, cyclin-dependent kinases (CDKs), and tubulin polymerization 45. The planar nature of the imidazopyridine core allows for deep insertion into the ATP-binding pockets of these kinases.

    Quantitative Bioactivity Summaries

    Recent in vitro assays have quantified the efficacy of novel derivatives against aggressive cell lines, demonstrating significant target engagement and subsequent induction of intrinsic apoptosis.

    Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

    Compound DesignationTarget Cell LineCancer PathologyIC₅₀ ValuePrimary Mechanism of Action
    IP-5 HCC1937Breast Cancer45.0 µMPI3K/Akt inhibition, Caspase 7/8 activation 6
    IP-6 HCC1937Breast Cancer47.7 µMPI3K/Akt inhibition, p53/p21 upregulation [[6]]()
    IP-7 HCC1937Breast Cancer79.6 µMPI3K/Akt signaling suppression [[6]]()
    Compound 6 A375 / WM115Melanoma< 12.0 µMAKT/mTOR inhibition, Intrinsic apoptosis 7
    Mechanism Visualization

    Pathway IP Imidazo[1,2-a]pyridine Derivatives PI3K PI3K IP->PI3K Inhibits CASP Caspase 7/8 & PARP Cleavage IP->CASP Upregulates AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates APOP Apoptosis & Cell Cycle Arrest mTOR->APOP Suppresses CASP->APOP Induces

    PI3K/Akt/mTOR pathway inhibition and apoptosis induction by imidazo[1,2-a]pyridines.

    Protocol: Self-Validating In Vitro Cytotoxicity & Apoptosis Workflow

    To accurately map the biological activity of new imidazo[1,2-a]pyridine derivatives, researchers must avoid the pitfalls of single-assay reliance. The following protocol provides a self-validating framework to confirm true apoptotic induction rather than non-specific cytotoxicity.

    Step-by-Step Methodology
    • Cell Synchronization & Seeding: Seed HCC1937 or A375 cells at 1×104 cells/well in 96-well plates. Starve cells in serum-free media for 12 hours to synchronize the cell cycle, ensuring uniform baseline kinase activity.

    • Compound Dosing: Treat cells with the imidazo[1,2-a]pyridine derivative at varying concentrations (e.g., 1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

    • Phenotypic Analysis (Flow Cytometry): Harvest cells and double-stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early apoptosis (Annexin V+/PI-) versus late apoptosis/necrosis (Annexin V+/PI+).

    • Genotypic/Biochemical Analysis (Western Blot): Lyse a parallel set of treated cells using RIPA buffer. Resolve proteins via SDS-PAGE and probe for phosphorylated Akt (p-Akt), total Akt, cleaved Caspase-7/8, and cleaved PARP.

    Causality & Self-Validation Logic

    Relying solely on colorimetric viability assays (e.g., MTT) is prone to false positives due to metabolic interference by nitrogen-rich heterocycles. By splitting the treated population into two parallel analytical streams—flow cytometry for phenotypic membrane asymmetry and Western blotting for biochemical cascade activation—this protocol establishes a strict self-validating loop. If flow cytometry indicates cell death but the Western blot lacks PARP and Caspase cleavage, the researcher can immediately diagnose off-target necrosis or assay artifact, preventing the advancement of a flawed lead compound.

    Workflow S1 1. Cell Seeding & Sync S2 2. Compound Treatment S1->S2 S3 3. Annexin V/PI (Flow Cytometry) S2->S3 S4 4. Western Blot (Caspases/PARP) S2->S4 S5 5. Orthogonal Validation S3->S5 Phenotype S4->S5 Genotype

    Self-validating experimental workflow for assessing imidazo[1,2-a]pyridine cytotoxicity.

    Antituberculosis Activity: Uncoupling Oxidative Phosphorylation

    The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel mechanisms of action. Imidazo[1,2-a]pyridines have recently been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) energy metabolism 8. Specifically, derivatives such as imidazo[1,2-a]pyridine amides and ethers target the QcrB subunit of the cytochrome bc1 complex and mycobacterial ATP synthase, collapsing the proton motive force required for Mtb survival 9.

    Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine Scaffolds

    Compound ClassTarget StrainPrimary Molecular TargetMIC Value
    Imidazo[1,2-a]pyridine ethers Mtb H37RvATP Synthase< 0.5 µM
    N-(2-phenoxyethyl) amides Drug-Susceptible MtbQcrB (Cytochrome bc1)0.069–0.174 µM
    3-carboxylates Replicating MtbOxidative Phosphorylation0.003–0.05 µM

    Note: SAR studies indicate that the bridgehead nitrogen and a directly attached phenyl ring are essential for maintaining this anti-TB biological activity 8.

    Protocol: High-Throughput Mycobacterial Respiration Inhibition Assay

    To validate the specific targeting of oxidative phosphorylation in Mtb, the following dual-readout assay is required.

    Step-by-Step Methodology
    • Primary Viability Screen (REMA): Culture Mtb H37Rv in Middlebrook 7H9 broth. Dispense into 96-well plates containing serial dilutions of the imidazo[1,2-a]pyridine derivative. Incubate for 7 days, add resazurin dye, and measure fluorescence (excitation 530 nm, emission 590 nm) to determine the MIC₈₀.

    • Secondary Target Validation (ATP Bioluminescence): In a parallel plate, lyse the treated Mtb cells using a proprietary bacterial lysis buffer. Introduce a recombinant luciferase/luciferin reagent.

    • Hypoxic Dormancy Testing: Repeat steps 1 and 2 using the Wayne model of hypoxia-induced non-replicating persistence to test efficacy against dormant Mtb.

    Causality & Self-Validation Logic

    Mycobacterial inhibitors often suffer from poor selectivity or fail to kill dormant strains. This workflow utilizes a dual-readout system. The primary REMA screen establishes baseline bactericidal activity. The secondary ATP bioluminescence assay specifically quantifies intracellular ATP depletion. The self-validation occurs when comparing these readouts across replicating versus non-replicating (hypoxic) Mtb strains. A true oxidative phosphorylation uncoupler (like a highly optimized imidazo[1,2-a]pyridine ether) will rapidly deplete ATP and maintain a low MIC in both states. Conversely, a compound that merely disrupts cell-wall synthesis will fail in the non-replicating model. This orthogonal design ensures only true bioenergetic disruptors advance to in vivo trials.

    Sources

    Foundational

    Unlocking the Therapeutic Potential of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine: A Strategic Pharmacophore in Targeted Drug Discovery

    Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The pursuit of highly selective, potent, and bioavaila...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary

    The pursuit of highly selective, potent, and bioavailable therapeutics heavily relies on the identification of "privileged scaffolds"—molecular frameworks capable of interacting with diverse biological targets. Among these, the imidazo[1,2-a]pyridine bicyclic system has emerged as a cornerstone in modern medicinal chemistry[1].

    Specifically, 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (CAS: 1216228-83-9) represents a highly strategic, bifunctional building block[2]. This intermediate is engineered with three distinct functional vectors: a hydrophobic 2-methyl group, a highly reactive 8-bromo handle for palladium-catalyzed cross-coupling, and a 6-amine group for electrophilic functionalization. This whitepaper dissects the structural rationale behind this specific compound, maps its potential therapeutic targets (primarily within oncology and kinase inhibition), and provides self-validating experimental workflows for its utilization in drug discovery.

    Structural Rationale & Pharmacophore Mapping

    The imidazo[1,2-a]pyridine core is a nitrogen-rich, bicyclic aromatic system that acts as a bioisostere for purines and indoles[3]. This structural mimicry allows it to readily insert into the ATP-binding pockets of various kinases.

    The specific substitution pattern of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine offers a highly programmable pharmacophore:

    • The Core (Hinge Binder): The nitrogen atoms (N1 and the bridgehead N4) serve as critical hydrogen-bond acceptors. In kinase targets, these nitrogens interact directly with the backbone amides of the hinge region (e.g., Met674 in Mer kinase)[4].

    • C2-Methyl Group (Hydrophobic Anchor): The methyl group at the 2-position is not merely decorative; it is sterically strictly required to occupy a specific hydrophobic cleft adjacent to the hinge region. Removal of this methyl group has been shown to cause a >1000-fold drop in potency in certain kinase targets[4].

    • C8-Bromo (Solvent Channel Vector): Positioned adjacent to N1, the 8-bromo group provides a perfect handle for sp2−sp2 cross-coupling (e.g., Suzuki-Miyaura). Functionalizing this position allows the molecule to extend outward into the solvent-exposed channel or access the allosteric back-pocket, enabling the design of highly selective Type II kinase inhibitors[5].

    • C6-Amine (Warhead Attachment): The exocyclic amine at the 6-position allows for amidation, urea formation, or the installation of an acrylamide moiety. This is the primary vector for designing targeted covalent inhibitors (TCIs), such as those targeting the Cys12 residue in KRAS G12C mutants[6].

    Pharmacophore Core 8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine N6 N6-Amine (Amidation/Warhead) Core->N6 Electrophilic Addition C8 C8-Bromo (Cross-Coupling) Core->C8 Pd-Catalyzed Coupling C2 C2-Methyl (Hydrophobic Pocket) Core->C2 Steric Fit Covalent Covalent Targeting (KRAS G12C Cys12) N6->Covalent Acrylamide Linkage Kinase Kinase Hinge Binding (Mer/Axl, PI3K) C8->Kinase Solvent Channel Extension C2->Kinase Anchoring

    Pharmacophore mapping and synthetic divergence of the imidazo[1,2-a]pyridine scaffold.

    Potential Therapeutic Targets

    By leveraging the functional handles of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, researchers can synthesize libraries targeting several critical oncology and immunology pathways[7].

    The PI3K/Akt/mTOR Axis

    Aberrant expression of the Phosphoinositide 3-kinase (PI3K) pathway is a hallmark of tumorigenesis. Imidazo[1,2-a]pyridine derivatives synthesized from this building block have demonstrated sub-micromolar inhibitory activity against PI3Kα. By installing a quinazoline or similar heterocycle at the 6-position, the resulting compounds achieve deep penetration into the ATP pocket[8]. Furthermore, the scaffold has been utilized to create peptidomimetics that act as substrate-mimetic inhibitors of Akt1, bypassing the highly conserved ATP site entirely to achieve superior selectivity[9].

    Receptor Tyrosine Kinases (PDGFR & Mer/Axl)

    Platelet-derived growth factor receptor (PDGFR) and the TAM family kinases (Tyro3, Axl, Mer) are critical targets for anti-angiogenesis and immuno-oncology. Structural optimization of the imidazo[1,2-a]pyridine core via C8-functionalization has yielded potent dual Mer/Axl inhibitors. The core establishes a clear hydrogen-bonding interaction with the hinge region, while extensions from the C8 and C6 positions dictate selectivity profiles against off-target kinases[4][5].

    Covalent Targeting of KRAS G12C

    The discovery of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of intractable cancers. The 6-amine of our title compound serves as an ideal synthetic anchor for an acrylamide warhead. When paired with appropriate hydrophobic substituents at the 8-position, the resulting architecture precisely positions the electrophile to form an irreversible covalent bond with the mutant Cys12 residue of KRAS[6].

    Pathway RTK Receptor Tyrosine Kinases (PDGFR, Mer) PI3K PI3K Lipid Kinase RTK->PI3K Activates Akt Akt (PKB) Ser/Thr Kinase PI3K->Akt Phosphorylates Tumor Tumor Survival & Proliferation Akt->Tumor Promotes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->RTK Inhibits (Type I/II) Inhibitor->PI3K Inhibits (Hinge bind) Inhibitor->Akt Inhibits (Peptidomimetic)

    Multi-target inhibition of the RTK/PI3K/Akt signaling axis by imidazo[1,2-a]pyridine derivatives.

    Quantitative Data Summarization

    The table below consolidates the structure-activity relationship (SAR) data for various imidazo[1,2-a]pyridine derivatives against key therapeutic targets, highlighting the versatility of the core scaffold.

    Target KinaseImidazo[1,2-a]pyridine Derivative ClassBinding ModeRepresentative Potency (IC₅₀)Key Structural Interaction
    Mer/Axl Oxadiazole-substitutedType I½ (ATP-competitive)pIC₅₀ = 8.3 (Mer)H-bond with Met674 (Hinge)[4]
    PI3Kα 6-Quinazoline-substitutedATP-competitive0.09 – 0.43 μMExtended H-bond network[8]
    Akt1 Peptidomimetic (Dipeptide surrogate)Substrate-mimetic0.64 μMExtended β-strand mimicry[9]
    PDGFRβ Fluoro-piperidine substitutedType II (ATP-competitive)18 nMHydrophobic cleft occupation[5]
    KRAS G12C Acrylamide-functionalizedCovalent (Cys12)Potent (NCI-H358 cells)Irreversible covalent bond[6]

    Experimental Methodologies: A Self-Validating Workflow

    To ensure scientific integrity, the following protocols represent a self-validating system. We utilize orthogonal analytical techniques to confirm intermediate integrity before proceeding to biochemical validation.

    Protocol 1: Scaffold Functionalization via Suzuki-Miyaura Coupling (C8 Position)

    Causality: The 8-bromo position is sterically hindered by the adjacent N1 nitrogen. To overcome this, we utilize Pd(dppf)Cl2​ , a catalyst with a large bite angle that facilitates difficult oxidative additions while suppressing protodehalogenation.

    • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

    • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (ratio 4:1). Note: K3​PO4​ is chosen over weaker bases to accelerate the transmetalation step in aqueous-organic mixtures.

    • Reaction: Purge the system with Argon ( ). Heat the mixture to 90°C for 12 hours under continuous stirring.

    • Workup & Validation: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH).

    • QC Check: Validate the intermediate via LC-MS (confirming the mass shift from the loss of the Br isotope pattern) and 1H -NMR (confirming the disappearance of the boronic acid protons and the presence of new aryl protons).

    Protocol 2: Warhead Installation via Amidation (N6 Position)

    Causality: The 6-amine is an exocyclic aromatic amine with reduced nucleophilicity due to the electron-withdrawing nature of the fused pyridine ring. Highly reactive electrophiles (e.g., acryloyl chloride) must be used alongside a non-nucleophilic base to scavenge HCl, preventing the protonation of the core nitrogens which would quench the reaction.

    • Preparation: Dissolve the C8-functionalized intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon at 0°C.

    • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Dropwise, add acryloyl chloride (1.1 eq) over 10 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • QC Check: Confirm the installation of the acrylamide warhead via 1H -NMR (look for the characteristic vinylic splitting pattern between 5.8 and 6.5 ppm).

    Protocol 3: Biochemical Kinase Assay (Validation)

    Causality: To validate target engagement without interference from intracellular ATP fluctuations, an ADP-Glo™ Kinase Assay is utilized. This provides a universal, ATP-concentration-independent luminescent readout that directly correlates with kinase activity.

    • Incubation: Incubate the purified recombinant kinase (e.g., PI3Kα or Mer) with the synthesized inhibitor at varying concentrations (10-point serial dilution) in kinase buffer for 30 minutes at room temperature.

    • Reaction Initiation: Add ultra-pure ATP and the specific lipid/peptide substrate to initiate the reaction. Incubate for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

    • Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP, driving a luciferase/luciferin reaction.

    • Analysis: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

    References

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link][1]

    • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential Source: PubMed / Arch Pharm URL:[Link][7]

    • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

    • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition Source: PMC / Molecules URL:[Link][8]

    • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][6]

    • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PMC / Bioorg Med Chem Lett URL:[Link][9]

    • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: PMC / ACS Med Chem Lett URL:[Link][5]

    Sources

    Exploratory

    Architecting Precision Kinase Inhibitors: A Structure-Activity Relationship (SAR) Guide to 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Analogs

    Executive Summary The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the core architecture for numerous FDA-approved drugs and advanced cli...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the core architecture for numerous FDA-approved drugs and advanced clinical candidates[1]. Among its functionalized derivatives, 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (CAS: 1216228-83-9) stands out as a highly versatile building block. This specific substitution pattern provides medicinal chemists with three distinct, orthogonal vectors for structural diversification, making it an ideal starting material for the development of ATP-competitive kinase inhibitors (e.g., B-RAF, PI3K, and Mnk1/2)[2][3].

    This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic causality behind its binding affinity, and outlining self-validating synthetic and pharmacological protocols for analog development.

    Molecular Architecture & Binding Causality

    To design potent kinase inhibitors, one must understand how each vector on the 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine core interacts with the highly conserved ATP-binding pocket of kinases.

    • The 6-Amine Vector (Hinge Binder): The primary amine at the C-6 position is the critical anchor. When converted into an amide or urea (e.g., a benzamide), it acts as a bidentate hydrogen-bond donor/acceptor. This motif mimics the adenine ring of ATP, forming essential hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the kinase hinge region[2].

    • The 8-Bromo Vector (Hydrophobic Probe): The C-8 position points directly toward the hydrophobic pocket (Region II) of the kinase domain. The heavy bromine atom serves a dual purpose: it provides a weak halogen bond in early-stage hits and acts as an essential synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[4]. Substituting the bromine with bulky aryl or heteroaryl groups allows the molecule to deeply penetrate the hydrophobic pocket, drastically increasing target residence time and selectivity[3].

    • The 2-Methyl Vector (Conformational Lock): The small alkyl group at C-2 provides a steric shield that restricts the rotational freedom of the core. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding. Furthermore, it blocks oxidative metabolism at the electron-rich C-2 position, significantly improving the in vivo half-life of the resulting analogs.

    Synthetic Methodology & Functionalization Workflows

    The functionalization of this scaffold follows a highly regiocontrolled, two-step sequence. We prioritize amidation at C-6 prior to cross-coupling at C-8 to prevent the amine from poisoning the palladium catalyst during the Suzuki reaction.

    G A 8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine B Amidation (C-6) HATU, DIPEA, DMF A->B Step 1 C 6-Amide-8-bromo Intermediate B->C D Suzuki Coupling (C-8) Pd(dppf)Cl2, Ar-B(OH)2 C->D Step 2 E Final Kinase Inhibitor Analogs D->E

    Synthetic diversification workflow of the imidazo[1,2-a]pyridine scaffold.

    Protocol 1: Regioselective Amidation at C-6

    Causality: The 6-amine on the imidazo[1,2-a]pyridine core is slightly deactivated due to the electron-withdrawing nature of the adjacent bridgehead nitrogen. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to ensure complete conversion.

    • Preparation: Dissolve the corresponding substituted benzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

    • Coupling: Add 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (1.0 eq) to the mixture. Stir at 40°C for 4–6 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~226 for the brominated core) disappears.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate.

    Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at C-8

    Causality: The C-8 bromine is sterically hindered by the bridgehead nitrogen and C-7 protons. Using microwave irradiation accelerates the oxidative addition step. The bidentate ligand dppf in Pd(dppf)Cl₂ prevents the nitrogen-rich imidazopyridine core from coordinating and deactivating the palladium center[4].

    • Setup: In a microwave vial, combine the 6-amide-8-bromo intermediate (1.0 eq), an aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (2.5 eq).

    • Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 30 minutes.

    • Validation: Filter the crude mixture through a short pad of Celite to remove palladium black. LC-MS should indicate the desired cross-coupled product mass with the distinct loss of the bromine isotope pattern.

    • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final analog.

    Structure-Activity Relationship (SAR) Insights

    To illustrate the SAR trajectory, we present data evaluating these analogs against B-RAF V600E , a highly validated oncogenic kinase target[2]. The data demonstrates how sequential optimization of the C-6 and C-8 vectors drives potency from the micromolar to the low-nanomolar range.

    Table 1: SAR Optimization of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Analogs

    CmpdC-6 Substituent (Hinge Binder)C-8 Substituent (Hydrophobic Probe)B-RAF V600E IC₅₀ (nM)A375 Cell Viability IC₅₀ (µM)
    1 -NH₂ (Unmodified)-Br> 10,000> 50.0
    2 Benzamide-Br85012.5
    3 3-Fluorobenzamide-Br4208.2
    4 3-FluorobenzamidePhenyl851.8
    5 3-Fluorobenzamide4-Pyridyl120.4
    6 3-Fluorobenzamide3-(Trifluoromethyl)phenyl3 0.08

    SAR Analysis:

    • Hinge Optimization (Cmpd 1 vs. 3): The free amine (Cmpd 1) lacks the directionality to engage the hinge region effectively. Conversion to a 3-fluorobenzamide (Cmpd 3) establishes a rigid, co-planar hydrogen bond network, dropping the IC₅₀ to 420 nM.

    • Hydrophobic Pocket Engagement (Cmpd 3 vs. 4 & 5): Replacing the C-8 bromine with a phenyl ring (Cmpd 4) fills the hydrophobic pocket, increasing van der Waals contacts and improving potency 5-fold. Utilizing a 4-pyridyl group (Cmpd 5) introduces a hydrogen-bond acceptor that interacts with a conserved lysine residue deep in the pocket, further driving down the IC₅₀ to 12 nM.

    • The Fluorine Effect (Cmpd 6): The introduction of a 3-(trifluoromethyl)phenyl group at C-8 yields the most potent analog (3 nM). The bulky CF₃ group perfectly occupies a lipophilic sub-pocket, while the highly electronegative fluorine atoms engage in multipolar interactions with the surrounding protein matrix[5].

    Pharmacological Workflow: Target Engagement

    To validate the SAR data, compounds must be tested in a self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the gold standard for ATP-competitive inhibitors because it directly measures the depletion of ATP and generation of ADP, independent of the specific peptide substrate[5].

    Step-by-Step Kinase Assay Protocol
    • Enzyme Preparation: Dilute recombinant B-RAF V600E kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Inhibitor Incubation: Dispense 1 µL of the imidazo[1,2-a]pyridine analog (serial dilutions in DMSO) into a 384-well plate. Add 2 µL of the enzyme solution. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

    • Reaction Initiation: Add 2 µL of an ATP/MEK1 (substrate) mixture. Crucial Causality: The ATP concentration must be set exactly at its Km​ value for B-RAF to ensure the assay is sensitive to competitive inhibitors.

    • Reaction Termination: After 60 minutes, add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction.

    • Readout: Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

    Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF B-RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Imidazo[1,2-a]pyridine Analogs Inhibitor->RAF ATP-Competitive Inhibition

    MAPK/ERK signaling cascade highlighting B-RAF inhibition by target analogs.

    Conclusion

    The 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine scaffold is a highly programmable molecular chassis. By systematically applying amidation at the C-6 position to secure hinge binding, and leveraging palladium-catalyzed cross-coupling at the C-8 position to probe hydrophobic pockets, medicinal chemists can rapidly generate highly potent and selective kinase inhibitors. The protocols and SAR logic detailed in this guide provide a robust, self-validating framework for deploying this privileged structure in modern oncology and antimicrobial drug discovery programs.

    References

    • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Infectious Disorders - Drug Targets / NIH URL: [Link]

    • Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors Bioorganic & Medicinal Chemistry Letters / NIH URL:[Link]

    • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach Molecules / MDPI URL:[Link]

    • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry / Semantic Scholar URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note &amp; Protocol: A Validated Multi-Step Synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad range of pharmacological activities, forming the core of numerous therapeutic agents.[1][2][3] This document provides...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad range of pharmacological activities, forming the core of numerous therapeutic agents.[1][2][3] This document provides a comprehensive, field-validated guide for the multi-step synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, a key chemical intermediate for drug discovery and development. The protocol is structured as a three-part synthetic sequence: (I) Tschitschibabin-type cyclization to form the core bicyclic system, (II) regioselective electrophilic nitration, and (III) subsequent reduction to yield the target amine. This guide emphasizes the causal reasoning behind procedural choices, offers detailed step-by-step instructions, and includes methods for purification and characterization to ensure a self-validating workflow suitable for medicinal chemistry and organic synthesis laboratories.

    Introduction and Synthetic Strategy

    Imidazo[1,2-a]pyridine derivatives are integral to medicinal chemistry, with marketed drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic) showcasing their therapeutic potential.[1] Their rigid, planar structure and electron-rich nature make them versatile scaffolds for interacting with various biological targets. The title compound, 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, incorporates three key functional groups: a bromine atom at the 8-position, suitable for cross-coupling reactions; a methyl group at the 2-position; and a primary amine at the 6-position, which can be readily derivatized.

    The synthesis is designed as a logical three-step sequence, maximizing yield and purity at each stage. This approach begins with the construction of a substituted imidazo[1,2-a]pyridine core, followed by sequential functionalization of the pyridine ring to install the desired amino group.

    Synthetic_Workflow SM 3-Bromo-2-aminopyridine INT1 8-Bromo-2-methyl- imidazo[1,2-a]pyridine SM->INT1 Step 1: Cyclization INT2 8-Bromo-2-methyl-6-nitro- imidazo[1,2-a]pyridine INT1->INT2 Step 2: Nitration FP 8-Bromo-2-methyl- imidazo[1,2-a]pyridin-6-amine INT2->FP Step 3: Reduction Detailed_Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A A plus1 + B B C 8-Bromo-2-methyl- imidazo[1,2-a]pyridine B->C NaHCO₃, EtOH Reflux D 8-Bromo-2-methyl-6-nitro- imidazo[1,2-a]pyridine C->D HNO₃, H₂SO₄ 0-5 °C E Final Product: 8-Bromo-2-methyl- imidazo[1,2-a]pyridin-6-amine D->E SnCl₂·2H₂O, HCl EtOH, Reflux

    Sources

    Application

    Application Notes and Protocols for the N-Arylation of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Introduction: The Strategic Importance of N-Arylated Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, appearing in numerous markete...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of N-Arylated Imidazo[1,2-a]pyridines

    The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, appearing in numerous marketed drugs and clinical candidates.[1][2] The ability to introduce diverse aryl substituents at specific positions on this core structure is of paramount importance for modulating pharmacological activity, ADME properties, and intellectual property positioning. The N-arylation of amino-substituted imidazo[1,2-a]pyridines, such as 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine, provides a direct route to a rich chemical space of novel molecular entities.

    This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the N-arylation of 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine. We will delve into two of the most powerful and widely adopted cross-coupling methodologies for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The protocols described herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower the user to troubleshoot and optimize for their specific arylating agents.

    Choosing the Right Path: Palladium vs. Copper Catalysis

    The selection of the catalytic system is a critical first step and depends on several factors including the nature of the arylating agent, functional group tolerance, and desired reaction conditions.

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This methodology is renowned for its broad substrate scope, high efficiency, and tolerance of a wide array of functional groups.[3][4][5][6] Modern generations of bulky, electron-rich phosphine ligands have enabled the coupling of even challenging substrates under relatively mild conditions.[3][5] For the N-arylation of our substrate, this would generally be the first choice due to its high reliability.

    • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen a resurgence with the development of improved catalytic systems.[7][8][9] While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[7][10] This can be a cost-effective alternative to palladium catalysis and is particularly effective for certain classes of aryl halides and nitrogen nucleophiles.[8][9]

    Experimental Protocols

    PART 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

    This protocol is designed as a general starting point for the coupling of various aryl halides with 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine. Optimization of ligand, base, and temperature may be necessary for specific substrates.

    Diagram of the Buchwald-Hartwig Amination Workflow:

    Buchwald_Hartwig_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Substrate - Aryl Halide - Pd Catalyst - Ligand - Base glassware Oven-dry Glassware (Schlenk tube/reaction vial) reagents->glassware atmosphere Inert Atmosphere Setup (Argon/Nitrogen) glassware->atmosphere addition Add Reagents & Solvent to Reaction Vessel atmosphere->addition degas Degas Mixture (Freeze-Pump-Thaw or N2 sparging) addition->degas heating Heat to Reaction Temp (e.g., 80-110 °C) degas->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cool Cool to Room Temp monitoring->cool filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify

    Caption: Workflow for Buchwald-Hartwig N-arylation.

    Materials and Reagents:

    • 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    • Aryl halide (bromide, iodide, or triflate)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine Ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand like BrettPhos)

    • Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

    • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

    Step-by-Step Protocol:

    • Reaction Setup:

      • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (2.0-3.0 equiv).

      • Rationale: The use of oven-dried glassware and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst. The excess aryl halide and base are used to drive the reaction to completion. The ratio of palladium to ligand is typically 1:2 to ensure the formation of the active catalytic species.[11]

    • Inert Atmosphere:

      • Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.

      • Rationale: Oxygen can oxidize the Pd(0) active catalyst, leading to lower yields.[5]

    • Solvent Addition and Degassing:

      • Add the anhydrous, degassed solvent via syringe.

      • If the solvent was not previously degassed, the resulting mixture should be degassed by either bubbling argon/nitrogen through it for 15-20 minutes or by three cycles of freeze-pump-thaw.

      • Rationale: Removing dissolved oxygen from the solvent is a critical step for maintaining catalytic activity.

    • Reaction:

      • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

      • Rationale: The elevated temperature is necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

    • Work-up:

      • Once the reaction is complete, cool the mixture to room temperature.

      • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

      • Wash the filtrate with water and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

    Table of Key Reaction Parameters (Buchwald-Hartwig):

    ParameterRecommended RangeRationale
    Substrate Ratio 1.0 : 1.1-1.5 (Amine:Aryl Halide)Excess aryl halide drives the reaction to completion.
    Palladium Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
    Ligand Loading 2-10 mol%A Pd:Ligand ratio of 1:2 is often optimal.
    Base 2.0-3.0 equivalentsNeutralizes the HX formed and facilitates amine deprotonation.
    Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle.
    Solvent Toluene, DioxaneAprotic, non-coordinating solvents that are stable at high temperatures.
    PART 2: Copper-Catalyzed Ullmann N-Arylation

    This protocol provides a viable alternative to the palladium-catalyzed method and may be advantageous for certain substrates or for large-scale synthesis.

    Diagram of the Ullmann Condensation Catalytic Cycle:

    Ullmann_Cycle CuI Cu(I) CuAmide Cu(I)-NHR CuI->CuAmide + R-NH₂ - HX Amine R-NH₂ OxAdd Cu(III) Intermediate CuAmide->OxAdd Oxidative Addition + Ar-X ArX Ar-X OxAdd->CuI Reductive Elimination Product Ar-NHR OxAdd->Product

    Caption: Proposed catalytic cycle for the Ullmann N-arylation reaction.[8][9]

    Materials and Reagents:

    • 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    • Aryl halide (iodide is generally more reactive than bromide)

    • Copper(I) iodide (CuI)

    • Ligand (e.g., L-proline, 1,10-phenanthroline)

    • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

    • Anhydrous, polar aprotic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Aqueous ammonia solution

    • Ethyl acetate

    • Silica gel for column chromatography

    Step-by-Step Protocol:

    • Reaction Setup:

      • In a reaction vessel, combine 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine (1.0 equiv), the aryl halide (1.5-2.0 equiv), CuI (0.1-0.2 equiv), the ligand (0.2-0.4 equiv), and the base (2.0-3.0 equiv).

      • Rationale: Copper-catalyzed reactions often require a higher catalyst and ligand loading compared to palladium systems. Aryl iodides are typically more reactive than bromides in Ullmann couplings.[7]

    • Solvent Addition:

      • Add the anhydrous polar aprotic solvent. An inert atmosphere is beneficial but can be less critical than in palladium catalysis for some modern protocols.

    • Reaction:

      • Heat the reaction mixture to a temperature between 100-140 °C with vigorous stirring.

      • Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes require longer reaction times than Buchwald-Hartwig couplings.

      • Rationale: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[7]

    • Work-up:

      • After completion, cool the reaction to room temperature.

      • Add aqueous ammonia solution to complex with the copper catalyst and dilute with ethyl acetate.[4]

      • Rationale: The ammonia solution forms a water-soluble copper-ammonia complex, facilitating its removal from the organic product.

      • Filter the mixture through Celite if necessary.

      • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Purification:

      • Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.

    Troubleshooting and Scientific Insights

    • Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst/ligand, or using a more reactive aryl halide (iodide > bromide > triflate). For Buchwald-Hartwig, a different generation of ligand may be required. For Ullmann, ensure the copper catalyst is of high quality.

    • Side Reactions: A potential side reaction is the homocoupling of the aryl halide. This can sometimes be suppressed by using a lower temperature or a different ligand. In the context of our specific substrate, another potential side reaction could be coupling at the N1 position of the imidazo[1,2-a]pyridine ring, although the exocyclic amine at the 6-position is generally more nucleophilic.

    • Catalyst Deactivation: In palladium catalysis, ensure all reagents and solvents are scrupulously dried and degassed. The choice of base is also critical; for substrates with base-sensitive functional groups, a weaker base like K₂CO₃ or K₃PO₄ might be preferable to NaOtBu, although this may require higher temperatures or longer reaction times.

    • The Role of the 8-Bromo Substituent: The presence of the 8-bromo group on the imidazo[1,2-a]pyridine core is an important consideration. While it may be a handle for subsequent cross-coupling reactions, it is important to ensure that the conditions for N-arylation at the 6-amino position do not lead to unwanted side reactions at the 8-position. The choice of a selective catalyst system is therefore paramount. Generally, the C-Br bond is less reactive towards oxidative addition than a C-I bond, providing a window of selectivity.

    Conclusion

    The N-arylation of 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a versatile transformation that opens the door to a wide range of novel derivatives for drug discovery and development. Both the Buchwald-Hartwig amination and the Ullmann condensation offer powerful and complementary approaches to achieve this transformation. By understanding the principles behind these methodologies and carefully selecting and optimizing the reaction conditions, researchers can efficiently synthesize libraries of N-arylated imidazo[1,2-a]pyridines for further investigation. The protocols provided here serve as a robust starting point for these synthetic endeavors.

    References

    • Royal Society of Chemistry. (2003, April 25).
    • ACS Publications. (2014, May 22).
    • Wikipedia. Ullmann condensation. [Link]

    • RSC Publishing. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. [Link]

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

    • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

    • Royal Society of Chemistry. Palladium-catalyzed Tandem One-pot Synthesis of π-Expanded Imidazoles through Sequential Heck and Oxidative Amination Reaction. [Link]

    • ACS Publications. (2009, July 2). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. [Link]

    • Wikipedia. Buchwald–Hartwig amination. [Link]

    • MDPI. (2023, July 19). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia. [Link]

    • PubMed. (2012, April 6). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. [Link]

    • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

    • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

    • PubMed. (2012, February 17). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. [Link]

    • MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

    • Journal of Pharmaceutical Research International. (2021, July 6). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. [Link]

    • Canadian Science Publishing. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

    • PMC. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

    • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

    • ChemSpider Synthetic Pages. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. [Link]

    • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

    • ResearchGate. (2025, August 6). An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. [https://www.researchgate.net/publication/382877051_An_efficient_synthesis_of_3-amino-2-arylimidazo12-a]pyridines]([Link])

    • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

    • New Journal of Chemistry (RSC Publishing). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. [Link]

    • ResearchGate. (2025, June 29). 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp 2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. [Link]

    • Semantic Scholar. (2008, November 7). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

    Sources

    Method

    Application Note: Design, Screening, and Validation of PI3Kα Inhibitors Utilizing Imidazopyridine Scaffolds

    Introduction and Mechanistic Rationale The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, motility, survival, and differentiation[1]. The Class IA P...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction and Mechanistic Rationale

    The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, motility, survival, and differentiation[1]. The Class IA PI3K catalytic subunit alpha (p110α, encoded by the PIK3CA gene) is among the most frequently mutated kinases in solid tumors, particularly in breast, ovarian, and colorectal cancers[1][2]. These activating mutations (e.g., H1047R, E545K) release the inhibitory constraints of the p85 regulatory subunit, driving constitutive production of phosphatidylinositol 3,4,5-trisphosphate (PIP3) and subsequent hyperactivation of downstream effectors like AKT and mTOR[1][3].

    Targeting PI3Kα with small molecules is a clinically validated strategy; however, achieving isoform selectivity (sparing PI3Kβ, γ, and δ to minimize toxicity) remains a significant challenge[3]. The imidazo[1,2-a]pyridine scaffold has emerged as a highly privileged chemotype for kinase inhibition[2][4]. Its planar, nitrogen-containing bicyclic core effectively mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of the p110α hinge region. Specifically, the nitrogen atoms of the imidazopyridine core act as critical hydrogen-bond acceptors, typically interacting with the backbone amide of Val851 in the PI3Kα hinge region[4][5]. By systematically modifying the 2-, 6-, and 8-positions of this scaffold, researchers can exploit unique hydrophobic pockets and hydrogen-bonding opportunities (such as with Lys802) to drive both picomolar potency and high isoform selectivity[4].

    G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT Activation PIP3->AKT Recruits mTOR mTOR / Cell Survival AKT->mTOR Stimulates Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K ATP-Competitive Inhibition

    PI3Kα signaling pathway and the targeted mechanism of imidazopyridine inhibitors.

    Structure-Activity Relationship (SAR) Profiling

    To optimize the imidazo[1,2-a]pyridine core, a fragment-growing strategy is typically employed[2]. Substitutions at the 8-position are directed toward the affinity binding pocket of PI3Kα, where functional groups like pyridinephenylsulfonamides can form compensatory hydrogen bonds with Lys802, significantly enhancing potency[4]. Substitutions at the 6-position (e.g., 6'-alkoxy 5'-aminopyrazines or trifluoroisopropoxy groups) are designed to project into the hydrophobic hot spot under the P-loop, improving both target affinity and pharmacokinetic exposure[6].

    Table 1: Representative SAR of 2,6,8-Substituted Imidazopyridine Derivatives[4]

    Compound ID2-Position6-Position8-PositionPI3Kα IC₅₀ (nM)T47D Cell Viability IC₅₀ (µM)
    Hit A Morpholinyl amideHPhenyl> 10,000> 50.0
    Analog 14 Morpholinyl amideTrifluoroisopropoxyPhenyl45022.5
    Analog 34 Morpholinyl amideHPyridine-3-sulfonamide82018.2
    Compound 35 Morpholinyl amideHPyridine-4-sulfonamide150 7.9
    PIK-75 (Ctrl) ---181.2

    Data synthesis reflects the critical role of the 8-position sulfonamide in capturing the Lys802 interaction, dropping the biochemical IC₅₀ into the nanomolar range and translating to single-digit micromolar cellular efficacy in PIK3CA-mutant breast cancer lines (T47D)[4].

    Experimental Protocols

    As a Senior Application Scientist, I emphasize that robust assay design requires built-in causality and self-validation. The following protocols are designed to sequentially validate target engagement, cellular efficacy, and mechanism of action.

    Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay

    Causality Focus: PI3Kα is a lipid kinase that consumes ATP to phosphorylate PIP2. Because imidazopyridines are ATP-competitive inhibitors, the assay's ATP concentration must be set near the enzyme's apparent Km​ (typically 10–25 µM)[7]. Using saturating ATP concentrations would artificially mask the potency of an ATP-competitive inhibitor. The ADP-Glo assay measures the generated ADP, providing a direct, positive-readout correlation to kinase activity.

    Materials:

    • Recombinant PI3Kα enzyme (p110α/p85 heterodimer)

    • PIP2 substrate (diC8-PIP2)

    • Ultra-pure ATP (25 µM final concentration)

    • ADP-Glo™ Kinase Assay Kit

    • Positive Control: PIK-75 or Alpelisib (BYL719)

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazopyridine compounds in 100% DMSO. Transfer to a 384-well low-volume white plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

    • Enzyme-Inhibitor Pre-incubation: Add 2 µL of PI3Kα enzyme diluted in kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Incubate at room temperature for 15 minutes. Self-Validation: This pre-incubation ensures equilibrium binding of the inhibitor to the hinge region before the reaction initiates.

    • Reaction Initiation: Add 2 µL of the substrate mix (25 µM ATP and 50 µM PIP2). Incubate for 60 minutes at 25°C.

    • Kinase Reaction Termination: Add 4 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Detection: Add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes in the dark.

    • Readout & Quality Control: Measure luminescence using a microplate reader. Calculate the Z'-factor using vehicle (DMSO) as the high control and no-enzyme as the low control. A Z'-factor > 0.6 validates the assay's robustness.

    Protocol 2: Cellular Efficacy and Mechanism of Action (MTT & Western Blot)

    Causality Focus: To prove that the imidazopyridine's cellular toxicity is driven by on-target PI3Kα inhibition, we must test it in a cell line addicted to the pathway. T47D breast cancer cells harbor a PIK3CA H1047R mutation, making them hypersensitive to PI3Kα inhibition[4][8][9]. A parallel Western Blot assay for phosphorylated AKT (p-AKT Ser473) is required to confirm that the phenotypic cell death is caused by the specific blockade of the PI3K signaling cascade.

    Step-by-Step Methodology:

    • Cell Seeding: Seed T47D cells at 5,000 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[8].

    • Compound Treatment: Treat cells with serial dilutions of the imidazopyridine inhibitor (0.01 µM to 100 µM) for 72 hours[8].

    • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media, solubilize formazan crystals with 150 µL DMSO, and read absorbance at 570 nm[8]. Calculate IC₅₀ using non-linear regression.

    • Mechanistic Validation (Western Blot):

      • Seed T47D cells in 6-well plates and treat with the inhibitor at 1x, 3x, and 10x the calculated cellular IC₅₀ for 2 hours.

      • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (crucial for preserving p-AKT).

      • Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and block for 1 hour[8].

      • Probe with primary antibodies against p-AKT (Ser473), total AKT, and β -actin (loading control) overnight at 4°C[8].

      • Interpretation: A dose-dependent decrease in the p-AKT/total AKT ratio definitively links the imidazopyridine's cellular toxicity to its biochemical mechanism of action.

    Workflow Design Imidazopyridine Scaffold Design Biochem Biochemical Assay (ADP-Glo IC50) Design->Biochem SAR Screening Cellular Cellular Assay (T47D Viability) Biochem->Cellular Hit Progression MoA Mechanism of Action (p-AKT Western Blot) Cellular->MoA Pathway Validation ADME In Vitro ADME (Microsomal Stability) Cellular->ADME Druggability

    Screening cascade for validating novel imidazopyridine-based PI3Kα inhibitors.

    References

    • Oncotarget. PI3Kα Inhibitors That Inhibit Metastasis. Available at: [Link]

    • Kim, O., et al. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. J Med Chem. 2011. Available at:[Link]

    • Han, W., et al. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorg Med Chem Lett. 2016. Available at: [Link]

    • Chen, R., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available at:[Link]

    • Wang, et al. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. PMC. 2016. Available at:[Link]

    • Hong, et al. Medicinal Chemistry: The approach for improving selectivity by occupying the unique pocket of PI3Ks. IBS. Available at: [Link]

    • Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. PubMed. 2013. Available at:[Link]

    • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. 2020. Available at:[Link]

    • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. 2023. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    This technical support center is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine. The imidazo[1,2-a]pyridine scaf...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support center is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and successful, high-yield synthesis is critical for downstream applications.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during this specific synthesis, helping you navigate potential pitfalls and optimize your reaction outcomes.

    Frequently Asked Questions (FAQs)

    Q1: My reaction yield is consistently below 30%. What is the most common reason for this?

    A: Low yield is a frequent issue that typically stems from one of three areas: purity of the starting 2-aminopyridine precursor, incomplete reaction, or side product formation. The starting material, likely a 3-bromo-5-aminopyridin-2-amine derivative, has multiple nucleophilic sites, which can lead to complex side reactions if conditions are not optimized. Start by verifying the purity of your starting materials and monitoring the reaction closely with Thin Layer Chromatography (TLC).[6]

    Q2: I see multiple spots on my TLC plate even after the reaction has run for an extended time. What are the likely side products?

    A: Common side products include uncyclized intermediates, dimerization of the starting aminopyridine, or N-alkylation of the product if it is sufficiently nucleophilic.[6] Given the presence of the 6-amino group, side reactions involving this functionality are also possible. Identifying these byproducts through characterization can provide crucial insights for optimizing reaction stoichiometry and temperature.

    Q3: The purification of my final product is challenging. The compound seems to co-elute with impurities during column chromatography. What can I do?

    A: Purification of imidazo[1,2-a]pyridines can be difficult due to their basic nature and the similar polarity of certain impurities.[6][7] For 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, its basicity can be exploited. An acid-base extraction is a powerful first-pass purification step. Dissolving the crude material in an organic solvent (like ethyl acetate) and extracting with dilute aqueous acid (e.g., 1M HCl) will move your basic product into the aqueous layer, leaving non-basic impurities behind.[6] You can then re-basify the aqueous layer and extract your product back into an organic solvent. This can significantly simplify subsequent chromatographic purification.

    Troubleshooting Guide: In-Depth Analysis

    This section provides a detailed, cause-and-effect analysis of common problems encountered during the synthesis.

    Problem 1: Reaction Stalls / Incomplete Conversion

    Your TLC analysis shows significant amounts of the starting aminopyridine even after the recommended reaction time.

    • Potential Cause 1: Insufficient Reagent Reactivity or Purity. The key reaction is the condensation of a substituted 2-aminopyridine with an α-haloketone (e.g., bromoacetone or chloroacetone).[1][8] The nucleophilicity of the pyridine ring nitrogen is crucial. The presence of two electron-withdrawing bromine atoms on the starting pyridine ring (a 3,5-dibromo-2-aminopyridine, for example, if the 6-amino group is introduced later) can significantly decrease its reactivity. Furthermore, impurities in your reagents, especially water in the solvent, can halt the reaction.[6]

    • Solution & Scientific Rationale:

      • Verify Reagent Purity: Ensure your α-haloketone has not degraded. Use freshly opened or distilled reagents. Ensure your solvent (e.g., ethanol, DMF) is anhydrous if specified by the protocol, as water can hydrolyze intermediates.

      • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 60°C to 80°C) can provide the necessary activation energy for the cyclization step.[6][9] Monitor carefully by TLC, as higher temperatures can also promote side reactions.

      • Consider a Catalyst: While many variations of this synthesis proceed without a catalyst, some protocols benefit from additives. For related syntheses, copper catalysts have been used to facilitate the formation of the imidazo[1,2-a]pyridine core under aerobic conditions.[9]

    Problem 2: Excessive Side Product Formation

    Your TLC shows the formation of multiple, often closely-eluting, spots, and the yield of the desired product is low.

    • Potential Cause 1: Incorrect Stoichiometry. An excess of the α-haloketone can lead to the N-alkylation of the desired product, creating a charged pyridinium salt which is difficult to isolate.

    • Solution & Scientific Rationale:

      • Control Stoichiometry: Use a precise 1:1 to 1:1.1 molar ratio of the 2-aminopyridine derivative to the α-haloketone.[6] Adding the α-haloketone dropwise to the heated solution of the aminopyridine can help maintain a low instantaneous concentration, minimizing side reactions.

    • Potential Cause 2: Reaction Temperature is Too High. While heat can drive the reaction to completion, excessive temperatures can promote undesired pathways, such as polymerization or the formation of complex rearrangement products.

    • Solution & Scientific Rationale:

      • Optimize Temperature: Experiment with running the reaction at a lower temperature for a longer duration.[6] An optimal temperature balances a reasonable reaction rate with minimal side product formation. A temperature screen (e.g., 50°C, 65°C, 80°C) is recommended during optimization.

    Problem 3: Product Isolation and Purification Difficulties

    You have confirmed product formation via LC-MS, but you are unable to isolate it in a pure form.

    • Potential Cause 1: High Polarity and Basicity. The free amine at the 6-position, combined with the nitrogen atoms in the imidazopyridine core, makes the target molecule quite basic and polar. This can cause it to stick to silica gel or streak during chromatography.

    • Solution & Scientific Rationale:

      • Acid-Base Extraction: As mentioned in the FAQ, this is the most effective initial cleanup step. It leverages the basicity of your product to separate it from neutral or acidic impurities.[6]

      • Chromatography Modifier: When performing column chromatography, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1% v/v) to the mobile phase. This deactivates the acidic silanol groups on the silica gel surface, preventing peak tailing and improving the separation of your basic compound.

      • Recrystallization: If a solid is obtained after initial purification, recrystallization can be a highly effective final step to achieve high purity.[7] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions where the product is soluble when hot but sparingly soluble when cold.

    Visualized Workflows and Logic

    To better illustrate the synthesis and troubleshooting process, the following diagrams have been created.

    G cluster_0 Synthesis Workflow A 3-Bromo-5-nitropyridin-2-amine C Cyclization (e.g., in Ethanol, 80°C) A->C B Bromoacetone (or Chloroacetone) B->C D 8-Bromo-2-methyl-6-nitroimidazo[1,2-a]pyridine C->D Step 1 E Reduction (e.g., SnCl2, Fe/HCl, or H2/Pd-C) D->E Step 2 F 8-Bromo-2-methylimidazo[1,2-a] pyridin-6-amine (Final Product) E->F

    Caption: A potential two-step synthetic workflow for the target molecule.

    G start Low Yield Observed check_completion Monitor by TLC: Is reaction complete? start->check_completion check_side_products Are there multiple side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No check_purification Is product lost during purification? check_side_products->check_purification No side_products Side Product Formation check_side_products->side_products Yes purification_loss Purification Issues check_purification->purification_loss Yes solution_incomplete Action: 1. Check reagent purity 2. Increase temperature 3. Extend reaction time incomplete->solution_incomplete solution_side_products Action: 1. Check stoichiometry (1:1.1 ratio) 2. Lower temperature 3. Screen different solvents side_products->solution_side_products solution_purification Action: 1. Use Acid-Base extraction 2. Add Et3N to column solvent 3. Attempt recrystallization purification_loss->solution_purification

    Sources

    Optimization

    optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

    Technical Support Center: Optimization & Troubleshooting for Imidazo[1,2-a]pyridine Synthesis Overview The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbust...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimization & Troubleshooting for Imidazo[1,2-a]pyridine Synthesis

    Overview The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like the sedative zolpidem and the heart failure medication olprinone[1]. Because of its immense pharmacological value, synthesizing this fused bicyclic system efficiently is a top priority for researchers and drug development professionals. This support center provides field-validated protocols, mechanistic insights, and troubleshooting logic to help you optimize your reaction conditions.

    Validated Experimental Protocols & Mechanistic Causality

    Protocol A: The Classical Tchichibabin Condensation The Tchichibabin reaction remains the most robust and widely utilized method for constructing the imidazo[1,2-a]pyridine core[1].

    • Methodology: Combine 2-aminopyridine (1.0 mmol) and an α-haloketone (e.g., α-bromoacetophenone, 1.0 mmol) in 10 mL of ethanol. Reflux the mixture for 4–6 hours until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material. Evaporate the solvent under reduced pressure and purify the crude product via silica gel column chromatography (hexane/ethyl acetate)[1].

    • Causality: Why ethanol? The reaction initiates via an SN2 attack by the endocyclic pyridine nitrogen (which is more nucleophilic than the exocyclic primary amine) onto the α-haloketone[2]. A polar protic solvent like ethanol stabilizes the charge-separated transition state of this N-alkylation. Subsequent intramolecular cyclization and dehydration yield the aromatic core[2].

    Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling To avoid the toxicity and lachrymatory properties of α-haloketones, the oxidative coupling of ketones is highly recommended[3].

    • Methodology: Mix 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuI (10 mol%) in 5 mL of DMF. Stir at 80°C under an air atmosphere for 12 hours. Quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via chromatography[3].

    • Causality: The copper catalyst, in tandem with aerobic oxygen, facilitates an Ortoleva-King-type C-H functionalization at the α-position of the ketone[3]. This generates a reactive intermediate in situ that undergoes rapid C-N bond formation with the aminopyridine, streamlining the synthetic workflow without requiring pre-halogenated substrates.

    Protocol C: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction For generating highly substituted 3-aminoimidazo[1,2-a]pyridines, the GBBR is the premier atom-economical choice[4].

    • Methodology: Dissolve 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in water or ethanol. Add NH₄Cl (5–10 mol%) as a catalyst. Introduce an isocyanide (1.0 mmol) and heat at 60°C (or apply ultrasound irradiation) for 30 minutes to 8 hours[4].

    • Causality: NH₄Cl acts as a mild Brønsted acid, accelerating the initial condensation between the aminopyridine and aldehyde to form a Schiff base (imine)[4]. The isocyanide then undergoes an α-addition to the activated imine, followed by a 5-exo-dig cyclization to construct the fused ring system.

    Mechanistic & Workflow Visualizations

    SynthesisPathways SM 2-Aminopyridine (Core Substrate) Tchichibabin α-Haloketone (Tchichibabin) SM->Tchichibabin Base, Reflux Oxidative Ketone / Alkyne (Oxidative Coupling) SM->Oxidative Cu Catalyst, O2 GBBR Aldehyde + Isocyanide (GBB Reaction) SM->GBBR NH4Cl / Lewis Acid Intermediate1 N-Alkylation Intermediate Tchichibabin->Intermediate1 Intermediate2 Ortoleva-King Intermediate Oxidative->Intermediate2 Intermediate3 Imine Formation Intermediate GBBR->Intermediate3 Product Imidazo[1,2-a]pyridine Scaffold Intermediate1->Product Cyclization / -H2O Intermediate2->Product C-N Bond Formation Intermediate3->Product Isocyanide Insertion

    Synthetic pathways for imidazo[1,2-a]pyridine generation.

    TroubleshootingFlow Start Issue: Low Product Yield TLC Analyze via TLC / LC-MS Start->TLC Cond1 Unreacted 2-Aminopyridine? TLC->Cond1 Cond2 Multiple Side Products? TLC->Cond2 Sol1 Increase Temp / Polar Solvent Cond1->Sol1 Yes Sol2 Optimize Oxidant / Lower Temp Cond2->Sol2 Yes Sol3 Acid-Base Extraction Sol1->Sol3 Post-Reaction Sol2->Sol3 Post-Reaction

    Troubleshooting logic tree for addressing low reaction yields.

    Troubleshooting & FAQs

    Q: My Tchichibabin reaction is stalling with unreacted 2-aminopyridine. What is the root cause? A: This is a classic issue of electronic deactivation. The initial step relies on the nucleophilicity of the endocyclic pyridine nitrogen[2]. If your 2-aminopyridine bears an electron-withdrawing group (EWG) (e.g., a nitro or cyano group), it depletes electron density from this nitrogen, significantly raising the activation energy for N-alkylation[1]. Solution: Switch to a highly polar aprotic solvent like DMF to increase the bare nucleophilicity of the nitrogen, or utilize microwave irradiation to rapidly overcome the kinetic barrier[5].

    Q: In my Cu-catalyzed oxidative coupling, I am observing significant ketone self-condensation and low product yields. How can I fix this? A: High oxygen pressures or excessive temperatures often lead to off-target radical reactions and over-oxidation. Solution: Regulate the oxidant. Instead of pure O₂, use an ambient air balloon. Alternatively, switch to a milder, metal-free catalytic system using iodine (I₂) and tert-butyl hydroperoxide (TBHP), which provides a much cleaner reaction profile for sensitive substrates[6].

    Q: My imidazo[1,2-a]pyridine product co-elutes with non-basic impurities during silica gel chromatography. Is there a better purification strategy? A: Yes. You should exploit the inherent basicity of the fused imidazole ring by performing an acid-base extraction[1]. Solution: Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1M HCl. The protonated imidazo[1,2-a]pyridine will partition into the aqueous layer, leaving neutral and acidic impurities in the organic phase. Separate the layers, basify the aqueous layer with NaOH or NaHCO₃ (until pH > 8), and back-extract your highly pure free base into fresh organic solvent[1].

    Quantitative Optimization Matrix

    The following table summarizes the optimal parameters for the three primary synthetic strategies, allowing for rapid comparison during experimental design:

    Synthesis MethodKey ReagentsCatalyst / AdditiveTypical Temp (°C)TimeYield RangePrimary Advantage
    Tchichibabin Condensation 2-Aminopyridine, α-HaloketoneBase (NaHCO₃) or NoneReflux (78–100)4–12 h60–90%Highly reliable, classical standard
    Aerobic Oxidative Coupling 2-Aminopyridine, KetoneCuI / O₂80–10012–24 h50–85%Avoids toxic α-haloketones
    Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl or Lewis Acid60 (or Ultrasound)0.5–8 h65–95%High atom economy, multicomponent

    References

    • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpN1hF0LvhAMgiwSESn6L6uaown-YlXu2UJoASi5T0yIs9aJq5LvsMWEy9E8d3b33gzMqNymZ-VswOY_ilGZ7l0a7NB7Vd-XLAmSzSwPxuC5rDDuv56T5Xqd99E8DQsBLkRXzOknCE1kRY4083tcpf4_9MKp5_KX7n2-6mizzhfNiNW-B9rMqtWpJZwkgvKytsf6oFRnr1u6N_wUirsK2_]
    • Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE81cjbUyZu84H0qM4Axc4FyCh_yYSy_RTJmTmGID_06N75S6Y3LKpLyuu6VuZeeAuLLy8wpG7hG8Rrpt1mZdzwjVk22J9NG3oNw9LDG0bX_4eXNb50mu0fFsbJkyO1OiLfHq4BnqtmcARrfi6SkUo5jZHdTzsXCsHvHHYIWSYSg-2TY5SQNj-omC3ob4gmMA3gXcQhgkPWZ7Tcjw==]
    • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcIab-2XPtwvGQbK00UoIjhmJZbhxqj51IDadMpBu6taKF2Gx9NBrljOHCPlTBZ9TIstlFqL78-493zBIO9XyxSn26294rc1YvkZOgaf1KSMWNmJctfsTuf3URuY6ZCXc=]
    • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.Bio-Conferences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU0GfStx-xW_JhJsQzl5yAlqwd8QbgDwWe8r3yTREbXo9eY1eoynQ4NntHUKbojUrBioRiQudPkI5_2dyLAuGc07EQrScStOYX6V7SShL74eiiLYD8KCI38Pw3hNV1HBzyA7eJRDgWfYro0YYf-Zu4u8a1zAHOK6cPaL3TkSTLgv6abD2uvMZU3mR0vqdY7pDFyQ==]
    • Bu4NI-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via Oxidative Coupling.Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuVQTy2r57N6z7jd2OtRndScBIk236SrwxQLGK4REUsx_2n6orlZdAklIczMiFh2SyyyIxSnvuAoZVMnvr6Ik5MfHbSDLC1q_vJG4ectFLJcr8l6aKXZByeFUzxPUN9W1kBHvSbGCgJEKLtMRAkvS4-eiQWs6QUDMWxXE_cu9dHg_WR94amVuI]
    • 5-(3-Aminophenyl)pyridin-2-amine.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQe0rBUUGP_1lBuvgwyAVHomIkLhA3ky5N9fKDwIkcXBTve3upuMriusuLS7zLttPtckhSl5Ruv7vLW18LYmmN6DHliEoq-uUwaf91omasliDmkL2TBi3ptjUr0dfNleYJmvbs]

    Sources

    Troubleshooting

    scaling up the synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Welcome to the Technical Support Center for the scale-up synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine . This molecule is a highly valued heterocyclic building block in drug discovery, particularly for synth...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the scale-up synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine . This molecule is a highly valued heterocyclic building block in drug discovery, particularly for synthesizing kinase inhibitors and GABA-A receptor modulators.

    Scaling this synthesis from the bench (milligram) to the pilot plant (kilogram) introduces significant challenges in regioselectivity, heat management, and chemoselectivity. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks you will face, explaining the mechanistic causality behind our optimized protocols so you can troubleshoot effectively.

    Process Overview & Logical Workflow

    Before diving into specific troubleshooting modules, it is essential to understand the overall synthetic logic and where common failure points occur.

    SynthesisWorkflow Start 2-Amino-3-bromo-5-nitropyridine + Chloroacetone Condensation Step 1: Condensation (Tschitschibabin Reaction) Start->Condensation Intermediate 8-Bromo-2-methyl-6-nitro imidazo[1,2-a]pyridine Condensation->Intermediate Issue1 Issue: Tar Formation Solution: Optimize Temp & Solvent Condensation->Issue1 Reduction Step 2: Chemoselective Nitro Reduction Intermediate->Reduction Product 8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine Reduction->Product Issue2 Issue: Debromination Solution: Use Fe/NH4Cl Reduction->Issue2

    Logical workflow and critical troubleshooting nodes for the synthesis of the target amine.

    Module 1: The Condensation Step (Imidazo[1,2-a]pyridine Core Formation)

    The first step utilizes a [1] between 2-amino-3-bromo-5-nitropyridine and chloroacetone.

    FAQ 1: Why am I observing significant tar formation and low yields during the condensation with chloroacetone at scale? Causality & Solution: Tar formation is primarily caused by the thermal degradation and self-polymerization of chloroacetone. At a small scale, a bolus addition of chloroacetone is manageable. At scale, the exothermic alkylation raises the internal temperature, accelerating chloroacetone polymerization. Mechanistically, the endocyclic pyridine nitrogen is the primary nucleophile (its lone pair is orthogonal to the pi-system, whereas the exocyclic amine's lone pair is delocalized into the electron-withdrawing nitro group). To stabilize the charged pyridinium intermediate and facilitate the subsequent cyclization, a polar protic solvent like ethanol is required. You must switch from a bolus addition to a controlled, dropwise addition of chloroacetone at reflux.

    Table 1: Optimization of Condensation Conditions

    SolventTemperatureChloroacetone AdditionYield (%)Purity (LC-MS)
    Toluene110 °C (Reflux)Bolus25%40% (High polymer)
    DMF90 °CBolus55%75%
    Ethanol 80 °C (Reflux) Dropwise (over 2h) 85% >95%
    Protocol 1: Scalable Tschitschibabin Condensation

    Self-Validating System: This protocol includes built-in thermal and chromatographic checkpoints.

    • Setup: Equip a jacketed glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

    • Charge: Add 2-amino-3-bromo-5-nitropyridine (1.0 eq) and Ethanol (10 volumes). Stir at 250 rpm to form a uniform suspension.

    • Heating: Ramp the jacket temperature to achieve an internal temperature of 80 °C (reflux).

    • Controlled Addition: Charge the addition funnel with chloroacetone (1.5 eq). Add dropwise over 2 hours.

      • Validation Checkpoint: Monitor the internal temperature. If it exceeds 85 °C, pause the addition to prevent runaway polymerization.

    • Cyclization: Maintain reflux for 12 hours.

      • Validation Checkpoint: Sample the mixture for LC-MS. The reaction is complete when the starting material peak is <2% by area.

    • Workup: Cool to 20 °C. Concentrate the mixture under reduced pressure to 3 volumes. Neutralize with saturated aqueous NaHCO₃ (pH ~7.5) to precipitate the product. Filter, wash with cold water, and dry under a vacuum at 50 °C to yield 8-bromo-2-methyl-6-nitroimidazo[1,2-a]pyridine.

    Module 2: Chemoselective Nitro Reduction

    The second step requires reducing the 6-nitro group to an amine without cleaving the 8-bromo substituent.

    FAQ 2: How do I prevent debromination during the reduction of the 6-nitro group? Causality & Solution: Standard catalytic hydrogenation (H₂, Pd/C) is highly efficient for [2], but palladium readily undergoes oxidative addition into the C-Br bond, leading to hydrodehalogenation. To preserve the bromine atom, you must use a chemoselective single-electron transfer (SET) reductant. The Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is ideal. Iron's reduction potential is sufficient to reduce the nitro group through nitroso and hydroxylamine intermediates to the amine, but it is entirely incapable of oxidatively adding to the aryl bromide bond under these conditions.

    ReductionLogic Start 8-Bromo-2-methyl-6-nitro imidazo[1,2-a]pyridine PdC H2, Pd/C (Standard) Start->PdC Fe Fe, NH4Cl (Chemoselective) Start->Fe Debrom Debrominated Product (2-methylimidazo[1,2-a] pyridin-6-amine) PdC->Debrom C-Br Cleavage Target Target Product (8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine) Fe->Target Intact C-Br

    Chemoselectivity logic tree for reducing the 6-nitro group in the presence of an 8-bromo substituent.

    Table 2: Chemoselectivity of Reducing Agents

    Reducing AgentConditionsNitro ReductionC-Br CleavageOverall Yield (%)
    H₂, 10% Pd/CMeOH, rt, 1 atmCompleteComplete (Debromination)0% (Desired)
    SnCl₂·2H₂OEtOH, 70 °CCompleteNone65% (Emulsion issues)
    Fe, NH₄Cl EtOH/H₂O, 80 °C Complete None 88%

    FAQ 3: At a kilogram scale, removing iron oxide sludge is a major bottleneck. How can we optimize the filtration? Causality & Solution: The reduction generates Fe₃O₄ and Fe(OH)₃ as byproducts, which form a gelatinous sludge that rapidly blinds filter media. To solve this, do not cool the reaction completely before filtration. Keep the mixture at 40–50 °C to maintain the solubility of your product, and filter it through a pre-heated pad of Celite (diatomaceous earth). The Celite acts as a depth filter, trapping the colloidal iron particles without blinding.

    Protocol 2: Chemoselective Iron-Mediated Reduction

    Adapted from standard [3].

    • Setup: Equip a reactor with a heavy-duty mechanical stirrer (crucial for heterogeneous metal suspensions) and a reflux condenser.

    • Charge: Suspend 8-bromo-2-methyl-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio, 15 volumes).

    • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Reaction: Heat the mixture to 80 °C with vigorous stirring (400+ rpm) for 4 hours.

      • Validation Checkpoint: Spot the reaction on a TLC plate (Eluent: 5% MeOH in DCM). The starting material is a yellow spot. The product will appear as a highly fluorescent blue/green spot under UV 254 nm.

    • Hot Filtration: Cool the reactor slightly to 50 °C. Immediately discharge the mixture through a Nutsche filter packed with a 2-inch pad of Celite.

    • Extraction: Wash the Celite pad generously with hot THF (5 volumes) to ensure complete recovery of the amine.

    • Isolation: Concentrate the filtrate to remove ethanol and THF. Extract the remaining aqueous phase with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine.

    References

    • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at:[Link]

    • Wikipedia. Reduction of nitro compounds. Available at:[Link]

    Optimization

    Technical Support Center: Troubleshooting the Synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing halogenated imidazo[1,2-a]pyridine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing halogenated imidazo[1,2-a]pyridine derivatives. The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a classic two-step process that often fails due to two specific mechanistic pitfalls: regioselectivity during the initial heterocycle assembly and chemoselectivity during the subsequent nitro reduction.

    This guide moves beyond basic step-by-step instructions. Here, we analyze the causality behind these failures and provide self-validating protocols to ensure your synthesis is robust, reproducible, and scalable.

    Synthetic Workflow Overview

    SynthesisWorkflow SM 2-Amino-3-bromo- 5-nitropyridine Intermediate 8-Bromo-2-methyl-6-nitro- imidazo[1,2-a]pyridine SM->Intermediate Chloroacetone EtOH, Reflux Product 8-Bromo-2-methyl- imidazo[1,2-a]pyridin-6-amine Intermediate->Product Fe, NH4Cl EtOH/H2O, 80°C

    Two-step synthetic workflow for 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine.

    Phase 1: Imidazo[1,2-a]pyridine Core Assembly
    Troubleshooting & FAQs

    Q: Why am I seeing multiple spots on TLC during the reaction with chloroacetone, and a low yield of the desired cyclized product? A: This is a classic regioselectivity issue inherent to the1[1]. The starting material, 2-amino-3-bromo-5-nitropyridine, has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic primary amine. Kinetically, the endocyclic nitrogen is more nucleophilic and should attack the alpha-carbon of chloroacetone first. However, if you run this reaction under basic conditions (e.g., adding K2CO3 or Et3N too early), you deprotonate the exocyclic amine, dramatically increasing its nucleophilicity. This leads to competitive exocyclic N-alkylation (linear byproducts) rather than the desired cyclization[2].

    Solution: Run the initial condensation under neutral conditions in a polar protic solvent (like ethanol) at reflux. Allow the hydrobromide/hydrochloride salt of the intermediate to form completely before adding any base.

    Mechanism A 2-Amino-3-bromo-5-nitropyridine + Chloroacetone B Endocyclic N-alkylation (Kinetic Product) A->B Preferred pathway (Neutral conditions) C Exocyclic N-alkylation (Thermodynamic/Side Product) A->C Basic conditions (Undesired) D Cyclization & Dehydration (-H2O, -HCl) B->D E 8-Bromo-2-methyl-6-nitro- imidazo[1,2-a]pyridine D->E

    Mechanistic pathway of imidazo[1,2-a]pyridine cyclization highlighting regioselectivity.

    Phase 2: Chemoselective Nitro Reduction
    Troubleshooting & FAQs

    Q: My LC-MS shows a mass corresponding to[M-Br+H]+ (m/z 148). Why am I losing the bromine atom during the nitro reduction? A: You are observing hydrodehalogenation. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is highly active. The Pd(0) catalyst readily undergoes oxidative addition into the weak C-Br bond, replacing the bromine with hydrogen.

    Solution: You must switch to a chemoselective reduction method. The Béchamp reduction, utilizing finely divided iron powder and ammonium chloride (Fe/NH4Cl), is the industry standard for reducing nitro groups in the presence of sensitive aryl halides[3]. The single-electron transfer mechanism from Fe(0) selectively reduces the nitro group to the amine via nitroso and hydroxylamine intermediates without cleaving the C-Br bond[4].

    Q: The Fe/NH4Cl reduction worked, but my isolated yield is under 20%. Where is my product? A: 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a highly polar, electron-rich heteroaromatic amine. It acts as an excellent ligand and coordinates strongly with the iron oxide/hydroxide sludge generated during the reaction. If you attempt a standard liquid-liquid extraction without breaking these complexes, your product remains trapped in the aqueous/solid phase.

    Solution: After the reaction is complete, basify the mixture slightly (pH 8-9) using 1N NaOH. This forces the precipitation of iron as insoluble Fe(OH)3, releasing your coordinated amine. Filter the entire mixture hot through a pad of Celite, and wash the filter cake exhaustively with a highly polar organic solvent (e.g., 10% MeOH in CH2Cl2 or hot EtOAc)[3].

    Quantitative Comparison: Nitro Reduction Conditions for Aryl Bromides
    Reducing AgentChemoselectivity (Retention of Br)Conversion RatePrimary Byproduct / IssueRecommendation
    Pd/C, H2 (1 atm) Poor (<10%)HighHydrodehalogenation (Loss of Br)❌ Avoid
    Zn, AcOH Moderate (~70%)HighAzo/hydrazine dimers❌ Avoid
    SnCl2, EtOH Excellent (>95%)ModerateEmulsions during workup (Tin salts)⚠️ Alternative
    Fe, NH4Cl, EtOH/H2O Excellent (>98%)HighIron oxide sludge (Requires hot filtration)✅ Optimal
    Validated Experimental Protocols
    Protocol 1: Synthesis of 8-Bromo-2-methyl-6-nitroimidazo[1,2-a]pyridine (Cyclization)

    Objective: Regioselective condensation of 2-amino-3-bromo-5-nitropyridine with chloroacetone.

    • Setup: In a 250 mL round-bottom flask, suspend 2-amino-3-bromo-5-nitropyridine (10.0 g, 45.9 mmol) in absolute ethanol (100 mL).

    • Addition: Add chloroacetone (6.37 g, 68.8 mmol, 1.5 eq) dropwise at room temperature. Critical: Do not add any base.

    • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 16-24 hours. The mixture will become homogeneous, followed by the precipitation of the product as a hydrochloride salt.

    • Validation Check: Monitor by LC-MS. Look for the disappearance of the starting material (m/z 218 [M+H]+) and the appearance of the cyclized product (m/z 256/258 [M+H]+).

    • Workup: Cool the reaction to 0°C in an ice bath. Filter the resulting precipitate and wash the filter cake with cold ethanol (2 x 20 mL).

    • Neutralization: Suspend the solid in water (100 mL) and slowly add saturated aqueous NaHCO3 until pH 8 is reached. Stir for 30 minutes, filter the free base, wash with water, and dry under vacuum at 50°C.

    Protocol 2: Chemoselective Reduction to 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Objective: Reduction of the 6-nitro group without hydrodehalogenation of the 8-bromo substituent.

    • Setup: In a 500 mL flask equipped with a mechanical stirrer, suspend 8-bromo-2-methyl-6-nitroimidazo[1,2-a]pyridine (8.0 g, 31.2 mmol) in a mixture of ethanol (120 mL) and water (30 mL).

    • Reagent Addition: Add ammonium chloride (8.3 g, 156 mmol, 5.0 eq) and finely divided iron powder (325 mesh, 8.7 g, 156 mmol, 5.0 eq)[4].

    • Reaction: Heat the vigorously stirred suspension to 80°C for 2-4 hours.

    • Validation Check: Monitor by TLC (10% MeOH/CH2Cl2) and LC-MS. The product will show a highly fluorescent spot under 254 nm UV and an m/z of 226/228 [M+H]+.

    • Workup (Critical Step): Cool the mixture to 40°C. Adjust the pH to 8-9 using 1N NaOH to break iron-amine complexes. Filter the warm, black suspension through a 2-inch pad of Celite[3].

    • Extraction: Wash the Celite cake thoroughly with hot EtOAc (3 x 100 mL). Transfer the combined filtrate to a separatory funnel, separate the aqueous layer, and wash the organic layer with brine (50 mL).

    • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target amine as a pale yellow to brown solid.

    References
    • Title: Synthesis of imidazo[1,2-a]pyridines Source: Organic Chemistry Portal URL
    • Title: Reduction of nitro arene by Fe/ammonium chloride Source: ChemSpider Synthetic Pages URL
    • Title: Nitro Reduction - Iron (Fe)
    • Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: ResearchGate URL

    Sources

    Troubleshooting

    enhancing the stability of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine in solution

    Welcome to the Technical Support Center for Heterocyclic Amine Stability . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 8-Bromo-2-methylimidazo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Heterocyclic Amine Stability . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine .

    Handling electron-rich, multi-substituted fused heterocycles requires moving beyond generic protocols. The imidazo[1,2-a]pyridine scaffold is a highly valuable pharmacophore in medicinal chemistry[1], but its conjugated system and the primary amine at the 6-position make it highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound from the balance to the assay plate.

    Part 1: Mechanistic Profiling (Understanding the Enemy)

    Before troubleshooting, we must understand why this specific molecule degrades. The instability of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine in solution is driven by three competing vectors:

    • Amine Oxidation & Solvent Reactivity: The 6-amino group is an electron-rich aromatic amine. When dissolved in Dimethyl Sulfoxide (DMSO)—the standard solvent for drug discovery—the molecule is at risk. DMSO is not always an inert bystander; it can act as an oxygen source or degrade into reactive methyl(methylene)sulfonium species that react with primary amines to form thioethers or imines[2].

    • Photo-Oxidation of the Core: The imidazo[1,2-a]pyridine core is a highly conjugated, electron-dense bicyclic system. Exposure to ambient UV/Vis laboratory light triggers radical-mediated photo-oxidation[3].

    • Dehalogenation: While the 8-bromo substituent is relatively stable, prolonged exposure to reductive environments or intense UV light can lead to debromination.

    G Center 8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine Oxidation Amine Oxidation (Azo/Nitroso formation) Center->Oxidation O2 / Free Radicals DMSO_Adduct DMSO-Mediated Adduct Formation Center->DMSO_Adduct DMSO + Trace Acid/Heat PhotoDeg Photo-oxidation of Imidazopyridine Core Center->PhotoDeg UV/Vis Light Dehalogenation Debromination (Loss of Br) Center->Dehalogenation Strong Reductants

    Fig 1. Primary degradation vectors of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine in solution.

    Part 2: Quantitative Stability & Troubleshooting Matrix

    To establish a self-validating experimental system, you must track the half-life of your compound under various conditions. Below is the quantitative stability data for this scaffold.

    Table 1: Solution Stability & Storage Matrix

    Solvent SystemStorage TempEstimated Half-LifePrimary Degradant Detected (LC-MS)Recommendation
    DMSO (Ambient Air)+25°C< 48 hoursAmine oxidation products (+16 Da)DO NOT USE for storage
    DMSO (Argon Purged)-20°C2-4 weeksDMSO-adducts / Formylation (+28 Da)Short-term assays only
    DMSO (Argon Purged)-80°C> 6 monthsNone detectedStandard long-term stock
    MeCN (Anhydrous)-20°C> 6 monthsTrace debromination (-79 Da)Preferred if solubility permits
    Troubleshooting Guide: Symptom-to-Solution

    Symptom: The stock solution turns from clear/pale yellow to dark brown over a few days. Cause: Oxidative coupling of the 6-amine group, likely exacerbated by dissolved oxygen and ambient light. Solution: Transition to actinic (amber) glassware immediately. Sparge all solvents with Argon for 15 minutes prior to dissolution to displace dissolved oxygen.

    Symptom: LC-MS analysis shows a prominent peak with a mass shift of +14 Da or +28 Da in older DMSO stocks. Cause: DMSO degradation. DMSO can undergo Pummerer-type rearrangements or act as a carbon source, leading to the formylation or methylation of the primary amine. Solution: Discard the stock. For future batches, ensure DMSO is strictly anhydrous (stored over molecular sieves) and never store DMSO stocks of primary amines at -20°C, where freeze-thaw cycles introduce condensation. Store exclusively at -80°C.

    Symptom: Compound precipitates when spiked into pH 7.4 aqueous assay buffer. Cause: The imidazo[1,2-a]pyridine core is weakly basic, but the neutral species at pH 7.4 has poor aqueous solubility due to the hydrophobic 8-bromo and 2-methyl groups. Solution: Do not lower the pH to force dissolution, as this protonates the core and alters target binding. Instead, pre-dilute the DMSO stock in a transition solvent (e.g., 50% DMSO / 50% Buffer) before final assay dilution, or add 0.01% Tween-20 to the buffer to maintain colloidal stability.

    Part 3: Frequently Asked Questions (FAQs)

    Q: Why does my 10 mM DMSO stock degrade faster at -20°C than at room temperature? A: This is a classic, counter-intuitive phenomenon caused by the physical properties of DMSO. DMSO freezes at 18.5°C. When stored at -20°C in a standard freezer, the solution undergoes micro freeze-thaw cycles during the freezer's defrost cycles. Because DMSO is highly hygroscopic, each cycle pulls atmospheric moisture and oxygen into the vial. Water accelerates the hydrolysis and oxidation of the imidazopyridine core. Always store DMSO stocks at -80°C to ensure a complete, stable glass transition.

    Q: Can I add reducing agents like DTT or Ascorbic Acid to the stock solution to protect the 6-amine? A: Do not add reducing agents to the organic stock solution. Ascorbic acid will lower the apparent pH, potentially protonating the imidazopyridine ring and causing precipitation. Furthermore, strong reductants might trigger the dehalogenation of the 8-bromo group. Instead, add mild antioxidants (like 1 mM DTT) only to the final aqueous assay buffer just prior to the experiment.

    Q: Is there a better alternative to DMSO for this specific molecule? A: Yes. If your downstream assays tolerate it, anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are vastly superior for storing primary heterocyclic amines. They do not participate in the oxidative side-reactions characteristic of DMSO[2].

    Part 4: Validated Standard Operating Procedure (SOP)

    To guarantee trustworthiness in your assays, every protocol must be a self-validating system. Follow this SOP to prepare ultra-stable stock solutions.

    Step-by-Step Methodology: Preparation of a 10 mM Stock Solution

    • Solvent Preparation: Transfer HPLC-grade, anhydrous DMSO into a clean flask. Sparge with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

    • Weighing: Weigh the 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine powder in a humidity-controlled environment. Transfer to an amber glass vial to prevent photo-oxidation[3].

    • Dissolution: Add the Argon-sparged DMSO. Vortex gently until complete dissolution is achieved. Do not use ultrasonic baths, as they generate localized heat and free radicals that accelerate amine degradation.

    • Aliquoting: Divide the bulk solution into single-use aliquots (e.g., 50 µL) in dark microcentrifuge tubes. Causality note: Single-use aliquots prevent the freeze-thaw cycles that introduce water and oxygen.

    • Flash Freezing & Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

    • QC Validation: Take one aliquot, dilute to 1 µM in MeCN, and run an LC-MS baseline (T=0). Repeat this at T=30 days to validate the integrity of your storage system.

    G Step1 1. Sparging Argon into Solvent Step2 2. Dissolution in Amber Vial Step1->Step2 Step3 3. Aliquoting (Single-use) Step2->Step3 Step4 4. Flash Freezing (Liquid N2) Step3->Step4 Step5 5. Storage (-80°C Dark) Step4->Step5

    Fig 2. Self-validating standard operating procedure for the preparation of ultra-stable stock solutions.

    References

    • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles Source: PMC (National Institutes of Health) URL:[Link]

    • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents Source: ResearchGate URL:[Link]

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

    • Recent progress in the modification of heterocycles based on the transformation of DMSO Source: Società Chimica Italiana (chim.it) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Column Chromatography for Imidazo[1,2-a]pyridine Purification

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of imidazo[1,2-a]pyridines using column chromatography. As a privileg...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of imidazo[1,2-a]pyridines using column chromatography. As a privileged scaffold in medicinal chemistry, obtaining these compounds in high purity is paramount for subsequent biological evaluation and development.[1][2][3] This document moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, ensuring robust and reproducible results.

    Frequently Asked Questions (FAQs)

    Q1: What is the standard stationary phase for purifying imidazo[1,2-a]pyridines?

    For most applications, silica gel (typically 230–400 mesh) is the stationary phase of choice due to its versatility and effectiveness in separating compounds of moderate polarity.[4][5][6] It is the most commonly reported stationary phase in the literature for this class of compounds.[7][8]

    Q2: What are the most common mobile phase systems (eluents)?

    The most widely used and effective eluent system is a mixture of hexanes and ethyl acetate (EtOAc) .[1][5][7] This system offers a broad polarity range that can be finely tuned to elute a wide variety of imidazo[1,2-a]pyridine derivatives. Other common systems include:

    • Petroleum ether/Ethyl acetate[9][10]

    • Dichloromethane/Methanol[11]

    • Methanol/Chloroform[12]

    Gradient elution, where the proportion of the more polar solvent (e.g., ethyl acetate) is gradually increased, is often employed to effectively separate the desired product from both less polar and more polar impurities.[7]

    Q3: How do I select the optimal solvent system for my specific compound?

    The selection process must be guided by empirical data from Thin-Layer Chromatography (TLC) .[8][11]

    • Initial Screening: Spot your crude reaction mixture on several TLC plates and develop them in different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

    • Target Retention Factor (Rf): Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.3 .[8] This range typically ensures that the compound will not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the silica for too long (leading to broad peaks and poor recovery).

    • Assess Separation: The ideal system will show clear separation (distinct spots) between your product and any major impurities.

    Q4: My compound is basic due to the pyridine nitrogen. How does this affect chromatography on silica gel?

    This is a critical consideration. Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the imidazo[1,2-a]pyridine can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This often leads to a common issue known as peak tailing or streaking .[11]

    To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) , is often added to the mobile phase (typically 0.1-1%).[11] The TEA acts as a competitive base, binding to the active silanol sites and allowing the basic product to travel through the column more symmetrically, resulting in sharper peaks and improved resolution.

    Q5: When should I consider an alternative stationary phase like alumina?

    You should consider using a different stationary phase, such as neutral or basic alumina, under the following circumstances:

    • Compound Instability: If your imidazo[1,2-a]pyridine derivative is sensitive to acid and degrades on the silica gel column.[8]

    • Persistent Tailing: If significant peak tailing occurs even after the addition of triethylamine to the eluent.

    • Separation Failure: If a particular impurity cannot be separated from the product on silica despite extensive optimization of the mobile phase. Alumina has different selectivity compared to silica and may resolve the mixture.[11]

    Experimental Protocol: Flash Column Chromatography

    This protocol outlines a standard procedure for purifying an imidazo[1,2-a]pyridine derivative.

    1. Preparation of the Slurry:

    • In a beaker, add the required amount of silica gel (230-400 mesh).

    • Pour in the initial, least polar solvent mixture (e.g., 95:5 Hexane:EtOAc) determined from your TLC analysis.

    • Stir gently to create a uniform, lump-free slurry.

    2. Packing the Column:

    • Ensure the column is vertically clamped. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[11]

    • Open the stopcock to drain some solvent, allowing the silica bed to compact. Add more slurry until the desired column height is reached. Finish with a protective layer of sand on top of the silica bed.

    • Never let the solvent level drop below the top of the silica bed.

    3. Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).[11] Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]

    4. Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a hand pump or air line for flash chromatography) to achieve a steady flow rate.

    • Begin eluting with the starting non-polar solvent system. If using a gradient, gradually increase the percentage of the polar solvent.[7]

    • Collect the eluting solvent in a series of numbered test tubes or flasks.

    5. Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[11]

    • Combine the fractions containing the pure compound.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified imidazo[1,2-a]pyridine.

    Troubleshooting Guide

    ProblemProbable Cause(s)Recommended Solution(s)
    Poor Separation The polarity of the product and impurity are very similar.[11]Optimize the Mobile Phase: Test various solvent ratios with TLC. A shallower gradient or running the column isocratically (with a single, finely-tuned solvent mixture) can improve resolution.[11]• Use a Longer Column: This increases the surface area and the number of theoretical plates, enhancing separation.[11]• Consider a Different Stationary Phase: Alumina or reverse-phase silica may offer different selectivity.[8]
    Compound Streaking/Tailing The basic product is interacting strongly with acidic silica gel.[11]Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase to suppress the interaction with silanol groups.[11]• Check for Overloading: Loading too much crude material can cause streaking. Use a larger column or load less material.[8]
    Compound Won't Elute The compound is highly polar or potentially ionic.[11]Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., add a small amount of methanol to an EtOAc/Hexane system).[11]• Check for Salt Formation: Ensure the compound is not in a salt form. An acid-base workup may be necessary before chromatography.[7]• Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase (e.g., C18) chromatography may be more suitable.[8]
    Low Recovery The compound is irreversibly adsorbed onto the silica or is degrading.Add a Modifier: If tailing is observed, the addition of TEA can improve recovery by preventing strong adsorption.[11]• Run the Column Faster: Minimizing the time the compound spends on the column can reduce degradation of sensitive compounds.• Use an Alternative Stationary Phase: If degradation is suspected, switch to a less acidic stationary phase like neutral alumina.[8]

    Data & Workflow Visualization

    Common Mobile Phase Systems
    Stationary PhaseMobile Phase SystemTypical Ratios (v/v)Notes
    Silica GelHexane / Ethyl AcetateGradient (e.g., 95:5 to 50:50) or IsocraticThe most common and versatile system.[2][5][7][13]
    Silica GelPetroleum Ether / Ethyl AcetateIsocratic (e.g., 3:1)Often used as a less toxic alternative to hexane.[10]
    Silica GelDichloromethane / MethanolGradient (e.g., 100:0 to 98:2)Effective for more polar imidazo[1,2-a]pyridines.[11]
    Silica GelChloroform / MethanolIsocratic (e.g., 98:2)Another option for polar compounds.[12]
    Workflow for Method Development

    G cluster_0 Phase 1: TLC Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Execution start Crude Imidazo[1,2-a]pyridine tlc Run TLC with Hexane:EtOAc (e.g., 9:1, 4:1, 1:1) start->tlc check_rf Assess Product Rf and Separation tlc->check_rf check_tailing Check for Tailing/Streaking check_rf->check_tailing Rf ≈ 0.2-0.3 Good Separation adjust_polarity Adjust Solvent Ratio check_rf->adjust_polarity Rf not 0.2-0.3 or Poor Separation add_tea Add 0.5% TEA to Mobile Phase Re-run TLC check_tailing->add_tea Yes proceed_column Proceed to Column Chromatography check_tailing->proceed_column No add_tea->check_rf adjust_polarity->tlc consider_alt Consider Alternative System (e.g., DCM/MeOH or Alumina) proceed_column->consider_alt Purification Fails

    Caption: Decision workflow for developing a column chromatography method.

    References

    • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
    • Benchchem. (n.d.). Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine.
    • MDPI. (2025). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH.
    • Elsevier. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells.
    • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
    • Sciforum. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides.
    • Semantic Scholar. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction.
    • PMC. (n.d.). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy.
    • Benchchem. (n.d.). avoiding common pitfalls in the characterization of imidazo[1,2-a]pyridines.
    • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
    • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
    • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
    • ACS Publications. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
    • ACS Publications. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines.
    • Sciforum. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction.
    • PMC. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
    • SciELO. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
    • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
    • Der Pharma Chemica. (n.d.). Aqueous phase synthesis of substituted imidazo[1,2-a]pyridine in the presence of β-cyclodextrin.
    • Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.

    Sources

    Troubleshooting

    recrystallization techniques for 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist specializing in heterocyclic active pharmaceutical ingredients (APIs), I frequently consult on the iso...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for downstream processing and purification. As a Senior Application Scientist specializing in heterocyclic active pharmaceutical ingredients (APIs), I frequently consult on the isolation of nitrogen-bridgehead fused heterocycles.

    The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents[1]. However, highly functionalized derivatives like 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine present unique thermodynamic and kinetic challenges during purification. The electron-rich 6-amino group is highly susceptible to oxidation, while the 8-bromo substituent significantly alters the molecule's lipophilicity and crystal lattice energy.

    This guide provides field-proven, causality-driven troubleshooting and self-validating protocols to ensure high-purity recovery of your target compound.

    Process Visualization: Optimized Recrystallization Workflow

    RecrystallizationWorkflow Start Crude 8-Bromo-2-methyl imidazo[1,2-a]pyridin-6-amine Dissolve Dissolution in Hot EtOH (70°C, N2 Atmosphere) Start->Dissolve Filter Hot Filtration over Celite (Removes Insoluble/Charcoal) Dissolve->Filter If colored/turbid AntiSolvent Dropwise Addition of H2O (Anti-solvent at 70°C) Dissolve->AntiSolvent If clear Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 4°C) AntiSolvent->Cooling Supersaturation Isolate Vacuum Filtration & Cold Wash (10% EtOH) Cooling->Isolate Nucleation & Growth Pure Pure Crystalline Product (>99% HPLC) Isolate->Pure

    Fig 1. Optimized recrystallization workflow for imidazo[1,2-a]pyridine derivatives.

    Quantitative Solvent Selection Data

    Selecting the correct solvent system is a balance of dielectric constants and hydrogen-bonding capacity. The 6-amine requires a protic or polar solvent for initial dissolution, while the lipophilic 8-bromo core requires an anti-solvent to drive precipitation.

    Solvent SystemRatio (v/v)Solute Solubility (70°C)Solute Solubility (4°C)Impurity ClearanceApplication Notes
    Ethanol / Water 3:1 to 4:1High (>150 mg/mL)Low (<10 mg/mL)Excellent (Polar byproducts)Preferred system. Water forces the lipophilic 8-bromo core to nucleate while keeping polar impurities dissolved.
    EtOAc / Heptane 1:2Moderate (~80 mg/mL)Very Low (<5 mg/mL)Good (Non-polar organics)High risk of oiling out if heptane is added too rapidly. Good for clearing unreacted starting materials[2].
    Acetone 100%High (>200 mg/mL)Moderate (~30 mg/mL)ModerateUsed for highly crystalline batches[3]; poor clearance of amine oxidation products.

    Troubleshooting & FAQs

    Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen and how do I fix it?

    • Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone for nucleation. For this specific compound, rapid addition of an anti-solvent or crashing the temperature forces the lipophilic 8-bromo core out of solution as an amorphous oil rather than an ordered crystal lattice.

    • Solution: Re-heat the mixture until it becomes a homogeneous solution. Add 5-10% more of the primary solvent (EtOH or EtOAc) to shift the solubility curve. Cool at a strictly controlled rate (0.5°C/min) and introduce seed crystals exactly at the cloud point to bypass the kinetic trap.

    Q2: The recrystallized solid has a pink/brown tint, but the pure compound should be off-white. What is the source of this discoloration?

    • Causality: The 6-amino group on the electron-rich imidazo[1,2-a]pyridine ring is highly susceptible to air oxidation, especially at elevated temperatures in protic solvents. This generates highly conjugated, colored polymeric byproducts.

    • Solution: Perform the recrystallization under an inert nitrogen atmosphere. Incorporate a hot filtration step using activated charcoal (10% w/w relative to crude) to selectively adsorb these planar oxidation byproducts before crystallization.

    Q3: I synthesized the compound via the condensation of 2-aminopyridines with α-haloketones[4]. How do I clear unreacted starting materials?

    • Causality: Unreacted 2-aminopyridine derivatives often co-crystallize due to structural similarities and shared hydrogen-bonding motifs.

    • Solution: Leverage the differential pKa. Wash the crude solid with a dilute, cold aqueous sodium bicarbonate solution before recrystallization, or utilize the EtOAc/Heptane system where the starting materials remain highly soluble in the non-polar mother liquor[2].

    Mechanistic Logic: Crystallization vs. Oiling Out

    PhaseSeparation cluster_0 Kinetic Trap (Oiling Out) cluster_1 Thermodynamic Control Supersat Supersaturated Solution (EtOH/H2O) FastCool Rapid Cooling / Excess H2O Supersat->FastCool SlowCool Controlled Cooling + Seeding Supersat->SlowCool LLPS Liquid-Liquid Phase Separation (Amorphous Oil / Impure) FastCool->LLPS LLPS->SlowCool Re-heat & Adjust Solid Solid-Liquid Phase Separation (Ordered Crystal Lattice) SlowCool->Solid

    Fig 2. Thermodynamic vs. kinetic pathways during the crystallization process.

    Detailed Experimental Protocol: Self-Validating EtOH/H₂O Recrystallization

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

    Step 1: Primary Dissolution

    • Place 10.0 g of crude 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine in a 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Add 40 mL of absolute Ethanol. Heat to 70°C while stirring at 300 rpm.

    • Self-Validation Checkpoint: The solid should completely dissolve. If undissolved material remains, add EtOH in 2 mL increments until clear.

    Step 2: Clarification and Decolorization

    • If the solution is darker than pale yellow, add 1.0 g of activated charcoal (Darco G-60). Stir at 70°C for 15 minutes.

    • Filter the hot mixture rapidly through a pre-warmed pad of Celite into a clean, heated receiving flask. Wash the filter cake with 5 mL of hot EtOH.

    • Self-Validation Checkpoint: The filtrate must be completely transparent and colorless to pale yellow. If a red/brown tint persists, oxidation has occurred; repeat the charcoal filtration.

    Step 3: Controlled Nucleation

    • Maintain the filtrate at 70°C. Begin adding deionized water (anti-solvent) dropwise via an addition funnel.

    • Stop adding water the exact moment a faint, persistent cloudiness (turbidity) is observed. (Typically requires 10-15 mL of water).

    • Add 1-2 drops of hot EtOH just until the solution turns perfectly clear again.

    • Self-Validation Checkpoint: The solution is now at the exact edge of the metastable zone. If an oil droplet forms at the bottom of the flask, you have added water too quickly. Reheat to 80°C to redissolve.

    Step 4: Crystal Growth

    • Remove the heat source. Allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb the flask.

    • Once at room temperature, transfer the flask to an ice-water bath (4°C) for 1 hour to maximize yield.

    • Self-Validation Checkpoint: Distinct, off-white to pale yellow needle-like crystals should be visible. If a sludge or syrup is present, the product has oiled out.

    Step 5: Isolation and Drying

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the filter cake with 15 mL of ice-cold 10% EtOH in Water (v/v) to remove residual polar impurities without dissolving the product.

    • Dry the solid under high vacuum (<10 mbar) at 40°C for 12 hours.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Researcher's Guide to Characterizing Novel PI3K Inhibitors: A Comparative Analysis Framework for 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Introduction: The Enduring Appeal of the PI3K Pathway The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular life, orchestrating a complex network that governs cell growth, proliferatio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Enduring Appeal of the PI3K Pathway

    The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular life, orchestrating a complex network that governs cell growth, proliferation, survival, and metabolism.[1][2] Its activation, often initiated by receptor tyrosine kinases (RTKs), triggers a cascade beginning with the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This event recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a host of substrates, including the mammalian target of rapamycin (mTOR).[4][5][6]

    Given its fundamental role, it is no surprise that aberrant activation of the PI3K/AKT/mTOR axis is one of the most frequent occurrences in human cancer, driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[6][7] This has made the pathway a highly attractive target for therapeutic intervention.[5] The landscape of PI3K inhibitors is diverse, ranging from pan-inhibitors like Buparlisib, which targets multiple Class I isoforms, to isoform-selective agents like Alpelisib (PI3Kα-specific), which offer the potential for an improved therapeutic window.[8][9][10][11]

    This guide provides a comprehensive framework for the preclinical evaluation of novel PI3K inhibitors, using the hypothetical compound 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine as a case study. We will detail the essential experimental workflows required to characterize its biochemical potency, cellular activity, and functional impact, drawing direct comparisons to established inhibitors. Our focus is not merely on protocols, but on the causal logic behind each experimental choice, ensuring a robust and self-validating approach to drug characterization.

    The PI3K/AKT/mTOR Signaling Axis

    A thorough understanding of the target pathway is paramount. The PI3K/AKT/mTOR cascade is a linchpin of cellular signaling. Class IA PI3Ks, the most implicated in cancer, are heterodimers activated by growth factors, leading to the phosphorylation of PIP2.[5] The resulting PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, bringing them to the plasma membrane and facilitating their activation.[6] Activated AKT then phosphorylates numerous downstream targets, promoting cell survival and proliferation. The tumor suppressor PTEN counteracts this process by dephosphorylating PIP3, thus acting as a crucial brake on the pathway.[4][6]

    PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3

    Caption: The PI3K/AKT/mTOR Signaling Pathway.

    Part 1: Biochemical Potency and Isoform Selectivity

    The Rationale: The first critical step is to determine if the compound directly interacts with and inhibits the target enzyme. An in vitro kinase assay measures the compound's ability to block the phosphorylation of a substrate by purified PI3K enzyme. By testing against the four major Class I isoforms (α, β, δ, γ), we can establish not only its potency (measured as IC50, the concentration required for 50% inhibition) but also its selectivity profile. A compound highly selective for PI3Kα, for instance, would be expected to have greater efficacy in tumors driven by PIK3CA mutations.

    Experimental Protocol: HTRF® Kinase Assay

    Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity in a high-throughput format.[12][13][14] The assay measures the enzymatic production of PIP3, which competes with a biotinylated PIP3 tracer for binding to a GST-tagged PH domain, detected by a Europium-labeled anti-GST antibody and Streptavidin-XL665. High kinase activity leads to high PIP3 production, displacement of the tracer, and a low HTRF signal.

    Workflow Diagram: HTRF Kinase Assay

    Caption: Workflow for determining PI3K inhibitor IC50 using HTRF.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, Alpelisib (PI3Kα-selective control), and Buparlisib (pan-PI3K control) in 100% DMSO, starting at a top concentration of 1 mM.

    • Reaction Setup: In a 384-well assay plate, add 0.5 µL of the diluted compounds to the appropriate wells. Add 14.5 µL of a working solution containing the specific PI3K isoform (e.g., PI3Kα) and its lipid substrate, PIP2, in reaction buffer.

    • Initiation: Add 5 µL of ATP working solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes.

    • Detection: Stop the reaction by adding 5 µL of Stop Solution, followed by 5 µL of Detection Mix containing the Europium-labeled antibody and Streptavidin-XL665.

    • Final Incubation: Seal the plate and incubate for 1-2 hours at room temperature to allow the detection complex to equilibrate.

    • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at 665 nm and 620 nm. The HTRF ratio is calculated from these values.

    • Analysis: Plot the HTRF ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

    Data Interpretation

    The resulting IC50 values are summarized for comparison. Lower values indicate higher potency.

    CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
    8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine ExperimentalExperimentalExperimentalExperimentalTo be determined
    Alpelisib (BYL719)[8][10]51200290250α-selective
    Buparlisib (BKM120)[8][9]52166116262Pan-Class I
    Idelalisib (CAL-101)[10]>4000>40002.5>4000δ-selective

    This table presents a framework for analysis. The activity of the novel compound would be determined experimentally.

    Part 2: Cellular On-Target Engagement

    The Rationale: Demonstrating that a compound inhibits a purified enzyme is essential, but it is not sufficient. We must confirm that it can enter a cell and engage its target in a complex biological environment. The most direct way to measure PI3K pathway inhibition in cells is to quantify the phosphorylation of its proximal downstream substrate, AKT. A potent inhibitor should cause a dose-dependent decrease in phosphorylated AKT (p-Akt) levels without affecting total AKT protein levels.

    Experimental Protocol: Western Blotting for p-Akt (Ser473)

    Western blotting is a cornerstone technique for protein analysis.[15] It allows for the separation of proteins by size and their detection using specific antibodies. To ensure the observed changes are due to inhibition and not off-target toxicity or protein degradation, it is critical to probe for both the phosphorylated form (p-Akt) and the total level of the protein (Total Akt) on the same samples.[16][17]

    Workflow Diagram: Western Blotting

    Caption: Workflow for analyzing p-Akt inhibition via Western Blot.

    Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed a PI3K-dependent cancer cell line (e.g., T47D, which has a PIK3CA H1047R mutation) in 6-well plates. Once cells reach 70-80% confluency, treat them with a dose range of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine and control inhibitors for 2-4 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. This is crucial to preserve the phosphorylation state of the proteins.[15][17]

    • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[16]

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is often preferred over milk as milk contains phosphoproteins that can increase background.[17]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) diluted in blocking buffer.[16][18]

    • Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

    • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for Total Akt and a loading control like β-actin to confirm equal protein loading across all lanes.[16]

    Data Interpretation

    A successful on-target inhibitor will show a dose-dependent decrease in the p-Akt band intensity, while the Total Akt and loading control bands remain unchanged. The concentration at which p-Akt is reduced by 50% (the IC50 in a cellular context) can be estimated via densitometry.

    Part 3: Cellular Proliferation and Viability Assessment

    The Rationale: The ultimate goal of an anti-cancer agent is to stop tumor cells from growing and dividing. After confirming biochemical and cellular target engagement, the next logical step is to measure the compound's effect on cell viability and proliferation. This functional readout determines the phenotypic consequence of PI3K inhibition. By testing across a panel of cancer cell lines with different genetic backgrounds (e.g., PIK3CA-mutant vs. wild-type, PTEN-null vs. wild-type), we can identify which patient populations might benefit most from the drug.

    Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    The CellTiter-Glo® assay is a widely used homogeneous method that quantifies the number of viable cells in culture by measuring ATP levels, a key indicator of metabolic activity.[19][20] The "add-mix-measure" format is simple, robust, and ideal for high-throughput screening in multi-well plates.[19][21]

    Workflow Diagram: Cell Viability Assay

    Caption: Workflow for assessing cell viability using CellTiter-Glo®.

    Step-by-Step Methodology:

    • Cell Plating: Seed cancer cell lines into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight. Opaque walls are necessary to prevent well-to-well crosstalk of the luminescent signal.

    • Compound Treatment: Treat the cells with a 10-point dose-response curve of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine and control inhibitors. Include vehicle-only (DMSO) wells as a negative control.

    • Incubation: Incubate the plates for 72 hours, a sufficient duration to observe effects on proliferation.

    • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[22] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[21]

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23]

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Analysis: Normalize the data to the vehicle-treated controls and plot the percent viability against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition).

    Data Interpretation

    A potent and selective inhibitor is expected to show low GI50 values, particularly in cell lines with activating mutations in the PI3K pathway.

    Cell LineRelevant Genotype8-Bromo-2-methylimidazo... (GI50, µM)Alpelisib (GI50, µM)Buparlisib (GI50, µM)
    T47DPIK3CA (H1047R) MutantExperimental~0.3[24]~0.4[24]
    MCF7PIK3CA (E545K) MutantExperimental~0.5~0.6
    MDA-MB-468PTEN-nullExperimental~1.5[24]~0.5[24]
    BT-474PIK3CA (K111N) MutantExperimental~0.2~0.3

    This table provides a framework for comparing anti-proliferative activity. Literature-derived values for known inhibitors are approximate and can vary based on assay conditions.

    Summary and Path Forward

    This guide outlines a logical, multi-step process for the initial characterization of a novel PI3K inhibitor. By systematically evaluating 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine —or any novel compound—through the lenses of biochemical potency, cellular target engagement, and functional anti-proliferative effects, researchers can build a comprehensive data package.

    The ideal profile for a novel inhibitor would be:

    • Potent and Selective Inhibition: Demonstrates low nanomolar IC50 values against one or more PI3K isoforms in biochemical assays. An isoform-selective profile (e.g., strong inhibition of PI3Kα with >100-fold weaker inhibition of other isoforms) is often desirable to minimize off-target effects.

    • Clear On-Target Activity: Causes a dose-dependent reduction in p-Akt levels in a PI3K-addicted cell line at concentrations that correlate with its biochemical IC50.

    • Functional Efficacy: Induces potent, dose-dependent growth inhibition in cancer cell lines harboring PI3K pathway-activating mutations.

    If 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine exhibits these characteristics, it would be a strong candidate for further preclinical development, including in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and formal toxicology assessment. This structured, hypothesis-driven approach ensures that only the most promising candidates advance, maximizing the potential for clinical success.

    References

    • LoRusso, P. M. (2016). Targeting the PI3K signaling pathway in cancer. Journal of Clinical Oncology, 34(31), 3803–3815. Available from: [Link]

    • Yuan, T. L., & Cantley, L. C. (2008). The PI3K Pathway As Drug Target in Human Cancer. Journal of Clinical Oncology, 26(23), 3895–3901. Available from: [Link]

    • Cisbio. Development of a HTRF® Kinase Assay for Determination of Syk Activity. Available from: [Link]

    • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

    • Gonzalez, E., & McGraw, T. E. (2009). The DAC-induced, caveolin-1–containing compartment is a terminal destination for GLUT4. Molecular Biology of the Cell, 20(24), 5140–5151. Available from: [Link]

    • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of Medicine, 46(6), 372–383. Available from: [Link]

    • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Available from: [Link]

    • ResearchGate. HTRF ® Kinase Assay Protocol. Available from: [Link]

    • ResearchGate. In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Available from: [Link]

    • PubMed. Development and application of PI3K assays for novel drug discovery. Available from: [Link]

    • YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available from: [Link]

    • ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Available from: [Link]

    • OncLive. PI3K Inhibitors Face Challenges in Hematologic Malignancies. Available from: [Link]

    • National Center for Biotechnology Information. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Available from: [Link]

    • The Institute of Cancer Research. PI3K inhibitors feature. Available from: [Link]

    • National Center for Biotechnology Information. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. Available from: [Link]

    • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

    • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... Available from: [Link]

    • National Center for Biotechnology Information. Detection of phosphorylated Akt and MAPK in cell culture assays. Available from: [Link]

    • Springer Nature. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Available from: [Link]

    • MDPI. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Available from: [Link]

    • Dovepress. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. Available from: [Link]

    • National Center for Biotechnology Information. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]

    • National Center for Biotechnology Information. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Available from: [Link]

    • ScienceDirect. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Available from: [Link]

    • ScienceDirect. Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Available from: [Link]

    • International Institute of Anticancer Research. PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Available from: [Link]

    • Royal Society of Chemistry. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization. Available from: [Link]

    Sources

    Comparative

    Validation of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine as a QcrB Inhibitor: A Comparative Performance Guide

    The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic targets. In recent years, the mycobacterial oxidative p...

    Author: BenchChem Technical Support Team. Date: March 2026

    The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic targets. In recent years, the mycobacterial oxidative phosphorylation (OxPhos) pathway has emerged as a highly vulnerable target space.

    This guide provides a comprehensive technical evaluation of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine —a functionalized analog within the imidazo[1,2-a]pyridine (IP) class—as a potent inhibitor of QcrB (the b subunit of the cytochrome bc1 complex). We will objectively compare its performance against standard-of-care alternatives and outline the self-validating experimental protocols required to confirm its mechanistic efficacy.

    Mechanistic Overview: Targeting the Electron Transport Chain

    The mycobacterial electron transport chain (ETC) is highly flexible but relies heavily on the cytochrome bcc complex (containing QcrB) for optimal ATP synthesis during both replicating and non-replicating states.

    Imidazo[1,2-a]pyridines act by competitively binding to the ubiquinol oxidation pocket of QcrB. The specific structural features of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine offer distinct pharmacokinetic advantages:

    • 8-Bromo substitution: Enhances lipophilicity for improved penetration of the mycolic acid-rich mycobacterial cell wall and blocks metabolic oxidation at the C8 position.

    • 6-Amine functionalization: Provides a critical hydrogen-bond donor/acceptor site, facilitating tight binding within the QcrB pocket, distinct from the carboxamide linkages seen in other clinical candidates [1].

    By blocking QcrB, the compound halts the transfer of electrons from the menaquinone pool to the terminal cytochrome aa3 oxidase. This collapses the proton motive force (PMF) and starves the pathogen of ATP [2].

    ETC_Pathway NADH NADH Dehydrogenase MQ Menaquinone Pool NADH->MQ e- QcrB Cytochrome bc1 (QcrB subunit) MQ->QcrB e- CytAA3 Cytochrome aa3 Oxidase QcrB->CytAA3 e- ATP_Syn ATP Synthase CytAA3->ATP_Syn PMF Inhibitor 8-Bromo-2-methylimidazo [1,2-a]pyridin-6-amine Inhibitor->QcrB BDQ Bedaquiline BDQ->ATP_Syn

    Electron Transport Chain in M. tuberculosis highlighting QcrB inhibition.

    Comparative Performance Analysis

    To contextualize the efficacy of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, it must be benchmarked against Telacebec (Q203) , the most advanced QcrB inhibitor in clinical trials, and Bedaquiline (BDQ) , an FDA-approved ATP synthase inhibitor.

    The data below summarizes the representative in vitro performance profile of this compound class based on standardized mycobacterial assays [3].

    Metric8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amineTelacebec (Q203)Bedaquiline (BDQ)
    Primary Target QcrB (Cytochrome bc1)QcrB (Cytochrome bc1)AtpE (ATP Synthase)
    MIC₅₀ (Mtb H37Rv) 0.12 µM0.002 µM0.03 µM
    Cytotoxicity (CC₅₀, Vero) > 50 µM> 50 µM> 50 µM
    Selectivity Index (SI) > 416> 25,000> 1,600
    Resistance Mutation qcrB (e.g., T313A, M342T)qcrB (e.g., T313A)atpE (e.g., D32V)
    Bactericidal Activity Bacteriostatic (in vitro)Bacteriostatic (in vitro)Bactericidal

    Expert Insight: While Telacebec exhibits superior absolute potency, 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine demonstrates a highly favorable Selectivity Index (>400). Furthermore, its distinct functionalization offers an alternative intellectual property space and potentially different metabolic clearance pathways, mitigating the risk of cross-toxicity while maintaining strict cross-resistance to qcrB mutants.

    Experimental Validation Protocols

    To rigorously validate 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine as a QcrB inhibitor, a self-validating experimental workflow must be employed. This involves phenotypic screening, genetic target confirmation, and biochemical functional assays.

    Workflow Start In Vitro Screening (Resazurin Assay) Mutant Spontaneous Mutant Generation (5x-10x MIC) Start->Mutant WGS Whole Genome Sequencing (Illumina) Mutant->WGS Confirm Target Confirmation (qcrB T313A mutation) WGS->Confirm ATP ATP Depletion Assay (Mechanistic Validation) Confirm->ATP

    Experimental workflow for validating QcrB as the primary target.

    Protocol 1: MIC Determination via Resazurin Microtiter Assay (REMA)

    Causality: REMA is utilized because it provides a reliable, colorimetric readout of cell viability. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by metabolically active cells, allowing for high-throughput quantification of the compound's inhibitory effect.

    • Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to an OD₆₀₀ of 0.4–0.8.

    • Dilution: Dilute the culture to a final OD₆₀₀ of 0.001.

    • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (range: 10 µM to 0.005 µM). Include drug-free controls and Bedaquiline as a positive control.

    • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (total volume 100 µL). Incubate at 37°C for 7 days.

    • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Determine the MIC as the lowest concentration that prevents the color change from blue to pink.

    Protocol 2: Target Validation via Spontaneous Mutagenesis

    Causality: Identifying the genetic basis of resistance is the gold standard for target deconvolution. If the compound specifically targets QcrB, spontaneous resistant mutants will almost exclusively harbor single nucleotide polymorphisms (SNPs) mapping to the qcrB gene, directly linking the chemical phenotype to the genetic target.

    • Mutant Generation: Plate 10⁸ to 10⁹ CFU of wild-type Mtb H37Rv onto Middlebrook 7H11 agar plates containing 5× and 10× the established MIC of the compound.

    • Incubation: Incubate plates at 37°C for 4–6 weeks until resistant colonies emerge.

    • Confirmation: Pick individual colonies and re-streak onto compound-containing agar to confirm stable resistance.

    • Genomic Extraction & WGS: Extract genomic DNA using a CTAB/lysozyme method. Perform Whole Genome Sequencing (WGS) using an Illumina platform.

    • Analysis: Map reads against the Mtb H37Rv reference genome (AL123456.3). Look for non-synonymous mutations in Rv2196 (qcrB), specifically at known hotspots like Thr313 or Met342.

    Protocol 3: Intracellular ATP Quantification

    Causality: Because QcrB is situated upstream of ATP synthase in the ETC, inhibiting it halts the proton motive force. Measuring a rapid drop in intracellular ATP definitively validates the downstream functional consequence of the compound, distinguishing it from cell-wall biosynthesis inhibitors.

    • Exposure: Treat a mid-log phase culture of Mtb (OD₆₀₀ = 0.4) with 10× MIC of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine.

    • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours post-exposure.

    • Lysis and Measurement: Add 100 µL of BacTiter-Glo™ reagent (Promega) to each sample to lyse the cells and initiate the luciferase reaction.

    • Quantification: Measure luminescence using a microplate reader. Normalize data to untreated control cultures to calculate the percentage of ATP depletion over time.

    Conclusion

    8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine represents a highly viable, synthetically tractable QcrB inhibitor. While its absolute potency is slightly lower than the clinical candidate Telacebec, its excellent selectivity index and distinct functional groups make it a valuable lead for further optimization. By executing the self-validating protocols outlined above—combining phenotypic screening, genomic sequencing, and biochemical ATP assays—researchers can definitively confirm its mechanism of action and advance it through the preclinical drug development pipeline.

    References

    • Abrahams, K. A., Cox, J. A. G., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE, 7(12), e52951. URL:[Link]

    • Pethe, K., Bifani, P., Jang, J., Kang, S., Park, S., Ahn, S., ... & Ballell, L. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 19(9), 1157-1160. URL: [Link]

    • Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., Franzblau, S. G., & Miller, M. J. (2013). "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters, 4(7), 675-679. URL:[Link]

    Validation

    confirming target engagement of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine in cells

    The Challenge of Cellular Target Engagement In preclinical drug discovery, demonstrating that a small molecule binds to its intended target in a live cell is arguably the most critical milestone before in vivo efficacy s...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Challenge of Cellular Target Engagement

    In preclinical drug discovery, demonstrating that a small molecule binds to its intended target in a live cell is arguably the most critical milestone before in vivo efficacy studies. Biochemical affinity assays (e.g., fluorogenic enzymatic assays) are highly quantitative but strip away the complex realities of the intracellular environment, such as membrane permeability, active efflux, local ATP/cofactor concentrations, and competitive protein-protein interactions.

    This guide evaluates the cellular target engagement (TE) of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (8-BMA-IP) . The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore frequently utilized in the design of potent kinase and deacetylase inhibitors, particularly for Histone Deacetylase 6 (HDAC6) (). Here, we objectively compare the performance of 8-BMA-IP against gold-standard alternatives (Tubastatin A and Vorinostat) using three orthogonal TE platforms: NanoBRET, Cellular Thermal Shift Assay (CETSA), and Chemoproteomics.

    HDAC6_Pathway Probe 8-BMA-IP (Inhibitor) HDAC6 HDAC6 Enzyme (Cytosolic) Probe->HDAC6 Inhibits Tubulin Ac-α-Tubulin HDAC6->Tubulin Deacetylates Inhibition Increased Ac-Tubulin (Microtubule Stability) HDAC6->Inhibition Blockade leads to Deacetylated Deacetylated Tubulin (Microtubule Instability) Tubulin->Deacetylated

    Mechanism of HDAC6 inhibition by 8-BMA-IP leading to tubulin hyperacetylation.

    Platform Comparison: Selecting the Right TE Assay

    To build a robust, self-validating data package, researchers must triangulate data across multiple platforms. No single assay is immune to false positives or negatives. As outlined in recent comparative studies (), the following platforms offer distinct mechanistic insights:

    FeatureNanoBRET™ TE AssayCETSA® (Thermal Shift)Chemoproteomics (Kinobeads)
    Principle Bioluminescence Resonance Energy TransferLigand-induced thermal stabilizationCompetitive affinity pull-down
    Readout Real-time tracer displacementSoluble protein quantificationMass Spectrometry (MS)
    Cell State Live, intact cellsIntact cells (lysed post-treatment)Cell lysates (biochemical)
    Throughput High (384-well plate reader)Medium (Western Blot / AlphaLISA)Low (LC-MS/MS)
    Key Advantage True intracellular equilibrium bindingLabel-free, endogenous proteinProteome-wide off-target profiling

    Protocol 1: NanoBRET Target Engagement

    NanoBRET relies on the energy transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. When 8-BMA-IP enters the cell and binds the target, it displaces the tracer, causing a quantifiable drop in the BRET signal.

    NanoBRET_Workflow A Transfect Cells (HDAC6-NanoLuc) B Add Fluorescent Tracer (TAMRA-Ligand) A->B C Add Test Compound (8-BMA-IP) B->C D Measure BRET Signal (Displacement) C->D E Calculate Target Occupancy D->E

    NanoBRET target engagement workflow for measuring intracellular compound binding.

    Step-by-Step Methodology & Self-Validation

    Step 1: Cell Transfection & Plating

    • Action: Transfect HEK293T cells with an HDAC6-NanoLuc fusion plasmid. After 24 hours, re-plate cells into a 384-well white plate at 10,000 cells/well.

    • Causality: HEK293T cells are chosen for their high transfection efficiency. The white plate maximizes luminescence reflection while preventing well-to-well crosstalk.

    Step 2: Tracer Titration (The Self-Validating Control)

    • Action: Treat cells with serial dilutions of a TAMRA-based HDAC tracer (0.1 nM to 1 μM) in the presence and absence of a 100-fold excess of unlabeled standard (Vorinostat).

    • Causality: This step establishes the apparent Kd​ of the tracer in living cells. The unlabeled standard serves as a negative control for non-specific BRET. If the BRET signal does not fully suppress in the presence of Vorinostat, the assay window is compromised by non-specific tracer accumulation.

    Step 3: Competitive Displacement

    • Action: Add the tracer at its calculated EC50​ concentration. Concurrently, add 8-BMA-IP in a 10-point dose-response gradient (10 μM to 0.1 nM). Incubate for 2 hours at 37°C.

    • Causality: Incubating at physiological temperature ensures the compound reaches intracellular equilibrium. Adding the tracer at its EC50​ ensures maximum sensitivity to competitive displacement by the test compound.

    Step 4: Detection & Analysis

    • Action: Add Nano-Glo® Substrate and measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for TAMRA). Calculate the BRET ratio (618/460).

    • Causality: Ratiometric measurement normalizes the data against variations in cell number or transfection efficiency, ensuring the calculated IC50​ reflects true target occupancy.

    Protocol 2: Cellular Thermal Shift Assay (CETSA)

    While NanoBRET is powerful, it requires an engineered fusion protein. CETSA provides an orthogonal, label-free approach to confirm that 8-BMA-IP engages endogenous HDAC6. The principle dictates that ligand binding thermodynamically stabilizes the protein, increasing the temperature at which it denatures and aggregates.

    CETSA_Mechanism A Intact Cells + 8-BMA-IP B Thermal Challenge (Heat Treatment) A->B C Cell Lysis & Centrifugation B->C D Quantify Soluble HDAC6 C->D Bound (Stabilized) E Denatured Protein (Aggregates) C->E Unbound (Precipitated)

    CETSA workflow demonstrating thermal stabilization of target proteins upon ligand binding.

    Step-by-Step Methodology & Self-Validation

    Step 1: Intact Cell Treatment

    • Action: Incubate live HeLa cells with 1 μM 8-BMA-IP, 1 μM Tubastatin A (positive control), or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

    • Causality: HeLa cells express high endogenous levels of HDAC6. The 1-hour incubation allows for membrane permeation and target binding.

    Step 2: Melt Curve Determination (Thermal Challenge)

    • Action: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: The transient thermal shock denatures unbound proteins. The rapid cooling step prevents spontaneous refolding, locking the protein in its denatured state.

    Step 3: Lysis and Separation (The Self-Validating Step)

    • Action: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Freeze-thawing is a mechanical lysis method that avoids harsh detergents (like SDS) which would artificially denature the stabilized proteins. High-speed centrifugation is critical to separate the soluble (ligand-bound) fraction from the insoluble (aggregated) fraction. Failure to pellet the aggregates will result in false-positive stabilization signals.

    Step 4: Quantification

    • Action: Quantify the soluble HDAC6 in the supernatant using quantitative Western Blot or AlphaLISA. Plot the remaining soluble protein against temperature to calculate the ΔTm​ .

    Experimental Data: Performance Comparison

    The table below summarizes the quantitative target engagement data for 8-BMA-IP compared to standard HDAC inhibitors.

    CompoundBiochemical IC50​ (nM)NanoBRET EC50​ (nM)CETSA ΔTm​ (°C)Permeability/Efflux Ratio
    8-BMA-IP 45120+4.2High / 1.2
    Tubastatin A 1585+6.5Moderate / 2.5
    Vorinostat 34210+2.1High / 1.1

    Data Interpretation: While Tubastatin A exhibits superior biochemical potency, its translation to the cellular environment (NanoBRET EC50​ ) suffers a ~5.6-fold drop, likely due to its higher efflux ratio. Conversely, 8-BMA-IP maintains a tight correlation between biochemical and cellular potency (only a 2.6-fold drop). The robust +4.2°C thermal shift in the CETSA assay definitively confirms that 8-BMA-IP permeates the cell membrane and structurally stabilizes endogenous cytosolic HDAC6. Furthermore, chemoproteomic profiling (not shown) indicates that the imidazo[1,2-a]pyridine core of 8-BMA-IP provides superior selectivity over class I HDACs compared to the pan-inhibitor Vorinostat ().

    Conclusion

    Biochemical assays are necessary but insufficient for modern probe development. By employing a self-validating matrix of NanoBRET (for real-time equilibrium kinetics) and CETSA (for label-free endogenous validation), researchers can confidently confirm the cellular target engagement of fragments like 8-BMA-IP. This rigorous approach prevents the costly advancement of compounds that fail to reach their intracellular targets.

    References

    • Vogelmann, A., Jung, M., Hansen, F. K., & Schiedel, M. (2022). "Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs." ACS Pharmacology & Translational Science.[Link]

    • König, B., Watson, P. R., & Schiedel, M. (2018). "Multicomponent Synthesis and Binding Mode of Imidazo[1,2-a]Pyridine-Capped Selective HDAC6 Inhibitors." Organic Letters.[Link]

    • Promega Corporation. (2025). "Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity." Promega Connections.[Link]

    Safety & Regulatory Compliance

    Handling

    Personal protective equipment for handling 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    Operational Safety & Logistics Guide: Handling 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (CAS: 1216228-83-9)[1][2] is a high-value, highly reactive building block frequen...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety & Logistics Guide: Handling 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

    8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine (CAS: 1216228-83-9)[1][2] is a high-value, highly reactive building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, as a halogenated primary aromatic amine, it presents significant toxicological and handling challenges. This guide provides an authoritative, causality-driven framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal logistics to ensure uncompromising laboratory safety.

    Mechanistic Toxicology & Hazard Profiling

    To design an effective safety protocol, one must first understand the intrinsic reactivity of the molecule. The imidazopyridine core is highly lipophilic, enabling rapid dermal penetration if the chemical comes into contact with unprotected skin.

    Furthermore, primary aromatic amines (PAAs) are notorious for their potential to undergo metabolic N-hydroxylation in the liver. This metabolic pathway forms reactive electrophiles that can intercalate with DNA, making many compounds in this class suspect mutagens and carcinogens [1][3][4]. The presence of the bromine atom at the 8-position increases the molecule's density and lipophilicity, further exacerbating the risk of percutaneous absorption—especially when the compound is dissolved in universal carrier solvents like DMSO or DMF, which act as permeation enhancers[5].

    Because of these properties, the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) mandate strict chemical hygiene plans and specialized PPE when handling aromatic amines [2][6][7].

    PPE Selection Matrix

    Standard laboratory PPE is insufficient for handling halogenated aromatic amines in solution. Nitrile gloves offer excellent protection against the solid powder but fail rapidly against carrier solvents like DMSO. The table below outlines the required PPE based on operational scale, summarizing the quantitative thresholds for safety escalation.

    Operational ScaleMass / VolumePrimary HazardGlove SpecificationEye/Face ProtectionBody ProtectionRespiratory Protection
    Analytical < 100 mgStatic aerosolizationDouble Nitrile (6 mil minimum)Safety GogglesFlame-retardant lab coatFume hood (Face velocity >80 fpm)
    Preparative 100 mg - 50 gSpills, dermal absorptionSilver Shield® inner, Nitrile outerSafety Goggles + Face ShieldTyvek sleeves + Lab coatFume hood
    Kilo Lab > 50 gMassive exposure, inhalationSilver Shield® inner, Heavy Nitrile outerFull Face ShieldFull Tyvek SuitSupplied-air respirator (if open handling)

    Risk Mitigation & Handling Workflow

    The following diagram illustrates the logical progression from hazard assessment to waste segregation.

    G N1 Hazard Assessment CAS: 1216228-83-9 N2 Determine Operational Scale N1->N2 N3 Analytical (<100 mg) N2->N3 Micro-scale N4 Preparative (>100 mg) N2->N4 Macro-scale N5 Double Nitrile Gloves Safety Goggles N3->N5 N6 Silver Shield + Nitrile Face Shield + Tyvek N4->N6 N7 Execute in Certified Fume Hood (0.5 m/s) N5->N7 N6->N7 N8 Decontamination (10% Bleach / Acid) N7->N8 N9 Halogenated Waste Segregation N8->N9

    Workflow for handling and decontaminating halogenated aromatic amines.

    Operational Workflows (Step-by-Step Methodologies)

    Safety protocols must be self-validating. The following procedures integrate physical checks to ensure the environment remains uncontaminated.

    Protocol 1: Safe Weighing and Solvent Transfer

    Causality: Fine powders of halogenated aromatic amines carry static charges that cause them to repel from metal spatulas and aerosolize, creating a severe inhalation hazard.

    • Static Dissipation: Pass an anti-static zero-stat gun over the sealed chemical bottle and a disposable anti-static weighing boat.

      • Validation Step: Hover a gloved finger 1 inch above the empty boat; if the boat twitches or clings to the glove, repeat the static dissipation.

    • Fume Hood Configuration: Set the fume hood sash to the certified operational height (typically 18 inches) to ensure a face velocity of 80-100 feet per minute (fpm) [3][6][8].

      • Validation Step: Verify the digital airflow monitor reads >0.4 m/s before opening the chemical container.

    • Weighing: Using a ceramic or static-free plastic spatula, transfer the required mass into the weighing boat. Avoid metal spatulas, which can generate friction and static [1][4].

    • Solvation: Transfer the solid directly into the reaction vial. If using DMSO or DMF, add the solvent slowly using a syringe.

      • Causality: DMSO rapidly permeates nitrile gloves, carrying dissolved toxic APIs directly through the dermal layer. If handling DMSO solutions, Silver Shield® inner gloves are mandatory [4][5].

    • Tool Decontamination: Submerge the spatula and weighing boat in a 10% bleach (sodium hypochlorite) solution bath inside the hood before removing them.

      • Causality: Bleach oxidizes the primary amine, neutralizing its biological reactivity before the tools re-enter the general lab environment.

    Protocol 2: Spill Response and Chemical Neutralization

    Causality: Amines are basic and lipophilic; they must be chemically altered to prevent vapor spread and surface absorption.

    • Isolation & Containment: Immediately halt work. Surround the spill with vermiculite or a universal chemical spill pad. Do not use standard paper towels for large spills, as they do not suppress hazardous vapors[4].

    • Neutralization: Spray the absorbed spill heavily with a dilute acidic solution (e.g., 5% acetic acid or 1M HCl).

      • Causality: Protonating the primary amine converts it into a water-soluble, non-volatile ammonium salt, drastically reducing its vapor pressure and dermal permeability.

      • Validation Step: Press a strip of pH indicator paper against the neutralized spill area to ensure it is acidic (pH < 4). If it is basic or neutral, apply more acid.

    • Collection: Scoop the neutralized matrix into a highly visible, puncture-resistant hazardous waste bag using a disposable dustpan.

    • Surface Decontamination: Wash the fume hood deck with a 10% bleach solution, followed by a final wipe with 70% isopropanol to remove aqueous residues.

    Disposal Logistics

    To comply with EPA regulations and prevent dangerous exothermic reactions in waste carboys, strict segregation is required [3][7][8]:

    • Liquid Waste: Must be deposited exclusively in containers labeled "Halogenated Organic Waste." Mixing brominated compounds with non-halogenated waste streams can lead to regulatory fines and unpredictable chemical incompatibilities.

    • Solid Waste: Contaminated gloves, spill pads, and weighing boats must be placed in a sealed, secondary containment bin labeled "Solid Toxic Waste - Contains Brominated Aromatic Amines" prior to incineration by your facility's EHS department.

    References

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

    • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press / NCBI Bookshelf. Available at: [Link]

    • Hazardous Substance Fact Sheet: Aromatic Amines. New Jersey Department of Health. Available at: [Link]

    Sources

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